molecular formula C10H12BrNO B1651349 3-(3-Bromophenyl)morpholine CAS No. 1260665-00-6

3-(3-Bromophenyl)morpholine

Cat. No.: B1651349
CAS No.: 1260665-00-6
M. Wt: 242.11
InChI Key: PVXORKMUACYCGX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)morpholine (CAS 1260665-00-6) is a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. The compound features a morpholine ring, which is a ubiquitous pharmacophore in drug discovery due to its ability to enhance the potency and modulate the pharmacokinetic properties of molecules . This specific derivative, which contains a bromophenyl group, is particularly useful for further functionalization via cross-coupling reactions, such as Suzuki reactions, to create more complex structures for biological evaluation. Recent research has highlighted the application of morpholine-based compounds in the development of enzyme inhibitors. For instance, morpholine-derived thiazoles have been designed and synthesized as potent and selective inhibitors of the carbonic anhydrase-II (CA-II) enzyme, a target for conditions like glaucoma . The morpholine ring is a key structural component in such inhibitors, contributing to interactions with the target enzyme. This product is intended for research purposes as a synthetic intermediate or scaffold in the design of novel bioactive molecules. It is supplied with a purity of >95% . 3-(3-Bromophenyl)morpholine is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXORKMUACYCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309977
Record name 3-(3-Bromophenyl)morpholine
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Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-00-6
Record name 3-(3-Bromophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(3-Bromophenyl)morpholine from 1,3-Dibromobenzene: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of substituted morpholines is a critical operation in medicinal chemistry, given the morpholine ring's ubiquity in pharmacophores targeting kinases, GPCRs, and monoamine transporters. As a Senior Application Scientist, designing a scalable and high-fidelity route to 3-(3-Bromophenyl)morpholine requires prioritizing regiocontrol and chemoselectivity.

While direct double-alkylation of amino alcohols with 1,2-dibromoethane is theoretically possible, it is notoriously plagued by over-alkylation, yielding complex mixtures of aziridines and piperazines. To circumvent this, the optimal strategy employs a highly controlled, six-step linear sequence. This route leverages a stepwise annulation via a morpholin-3-one intermediate, ensuring absolute regiocontrol. Furthermore, the selection of specific hydride sources—such as the in situ generation of borane from


—is strategically deployed to prevent the premature dehalogenation of the sensitive 3-bromoaryl moiety.

Retrosynthetic Strategy & Mechanistic Causality

The synthetic architecture is built upon self-validating milestones, ensuring that each intermediate can be isolated and verified before progressing.

Workflow A 1,3-Dibromobenzene B 3-Bromobenzaldehyde A->B n-BuLi, DMF C α-Amino Nitrile B->C NaCN, NH4Cl D α-Amino Acid C->D 6M HCl E Amino Alcohol D->E NaBH4, I2 F Morpholin-3-one E->F ClCH2COCl, t-BuOK G 3-(3-Bromophenyl) morpholine F->G BH3·THF

Figure 1: Six-step synthetic workflow for 3-(3-Bromophenyl)morpholine.

  • Desymmetrization via Lithiation: 1,3-dibromobenzene is desymmetrized using a strictly temperature-controlled (-78 °C) lithium-halogen exchange. This low temperature is the causal factor preventing benzyne formation or double lithiation[1].

  • Strecker Assembly: The aldehyde is converted to an

    
    -amino acid via a classical Strecker reaction and subsequent hydrolysis. This establishes the carbon framework and the requisite nitrogen atom.
    
  • Chemoselective Reduction: The reduction of the

    
    -amino acid to the amino alcohol utilizes 
    
    
    
    and
    
    
    . This combination generates
    
    
    in situ, which selectively reduces the carboxylic acid without triggering the hydrodehalogenation of the aryl bromide—a common failure point when using harsher reagents like
    
    
    [2].
  • Stepwise Annulation: The morpholine core is constructed by first N-acylating with chloroacetyl chloride, followed by a base-promoted intramolecular

    
     cyclization[3]. This causality guarantees that the nitrogen and oxygen atoms are placed exactly at the 4- and 1-positions relative to the aryl-bearing C3 carbon.
    
  • Amide Reduction: A final borane-mediated reduction strips the carbonyl oxygen, yielding the target morpholine[4].

Mechanism N1 2-Amino-2-(3-bromophenyl)ethanol N2 N-Acylation (Chloroacetyl chloride, Et3N) N1->N2 N3 Intermediate: 2-Chloro-N-(1-(3-bromophenyl) -2-hydroxyethyl)acetamide N2->N3 N4 Alkoxide Formation (t-BuOK) N3->N4 N5 Intramolecular SN2 Ring Closure N4->N5 -KCl N6 5-(3-Bromophenyl)morpholin-3-one N5->N6

Figure 2: Mechanistic sequence of the morpholin-3-one annulation step.

Step-by-Step Experimental Methodologies

Step 1: Formylation to 3-Bromobenzaldehyde

To a flame-dried, argon-purged flask, add 1,3-dibromobenzene (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add


-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes to maintain internal temperature. Stir for 30 minutes to ensure complete mono-lithiation. Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.
Self-Validating Protocol: Quench with 1M HCl until acidic. Extract with EtOAc, wash with brine, and dry over 

. TLC should reveal a distinct UV-active spot that stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming aldehyde formation. Purify via vacuum distillation[1].
Step 2: Strecker Reaction to -Amino Nitrile

Dissolve 3-bromobenzaldehyde (1.0 equiv) in methanol (0.5 M). In a separate flask, dissolve


 (2.0 equiv) and 

(1.5 equiv) in a minimum amount of water, and add this to the methanolic solution. Stir at 25 °C for 16 hours. Self-Validating Protocol: Quench with water and extract with

. The product is a basic amine; IR spectroscopy will show a characteristic weak

stretch at ~2230 cm⁻¹. (Caution: Perform strictly in a fume hood due to HCN gas potential).
Step 3: Hydrolysis to 2-Amino-2-(3-bromophenyl)acetic acid

Suspend the crude


-amino nitrile in 6M HCl (1.0 M concentration). Heat to reflux (100 °C) for 12 hours. Cool to room temperature and wash the aqueous layer with diethyl ether to remove unreacted non-polar organics.
Self-Validating Protocol: Slowly adjust the aqueous layer to pH ~6 using 2M NaOH. The target amino acid will precipitate at its isoelectric point. Collect via vacuum filtration and dry under high vacuum. This precipitation acts as an inherent, highly efficient purification step.
Step 4: Chemoselective Reduction to Amino Alcohol

Suspend the amino acid (1.0 equiv) in anhydrous THF (0.2 M) under argon. Add


 (2.5 equiv) and cool to 0 °C. Dissolve 

(1.0 equiv) in THF and add dropwise (evolution of

gas will occur as

forms). Reflux the mixture for 4 hours. Self-Validating Protocol: Cool to 0 °C and quench carefully with MeOH until effervescence ceases. Concentrate the mixture, then reflux in 20% aqueous KOH for 2 hours. This critical step breaks the robust boron-amine complex[2]. Extract with

, dry, and concentrate to yield 2-amino-2-(3-bromophenyl)ethanol.
Step 5: Annulation to 5-(3-Bromophenyl)morpholin-3-one

Dissolve the amino alcohol (1.0 equiv) and


 (1.2 equiv) in anhydrous 

(0.1 M) at 0 °C. Add chloroacetyl chloride (1.05 equiv) dropwise. Stir for 2 hours. Wash with water, dry, and concentrate to yield the intermediate amide. Dissolve this crude amide in anhydrous THF (0.1 M), cool to 0 °C, and add

-BuOK (1.2 equiv). Stir for 4 hours at room temperature. Self-Validating Protocol: The base deprotonates the hydroxyl group, forcing an intramolecular

displacement of the chloride[3]. Quench with water, extract with EtOAc, and crystallize the resulting morpholin-3-one from hot ethanol to achieve >98% purity.
Step 6: Amide Reduction to 3-(3-Bromophenyl)morpholine

Dissolve the morpholin-3-one (1.0 equiv) in anhydrous THF (0.2 M). Add


 (3.0 equiv, 1M solution) at 0 °C. Heat to reflux for 8 hours.
Self-Validating Protocol: Cool to 0 °C and quench with MeOH. Add 6M HCl and reflux for 1 hour to destroy the borane-amine complex. Basify with NaOH to pH 12, extract with 

, dry, and concentrate[4]. Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the final product as a highly stable, water-soluble hydrochloride salt.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic route when executed at a 10-gram scale.

StepTransformationReagentsTemp / TimeYield (%)Purity Profile
1Formylation

-BuLi, DMF, THF
-78 °C, 2 h78%>95% (GC-MS)
2Strecker Reaction

,

, MeOH/H₂O
25 °C, 16 h85%>90% (¹H NMR)
3Hydrolysis6M HCl100 °C, 12 h92%>98% (Isoelectric pptn)
4Chemoselective Reduction

,

, THF
0 °C to 70 °C, 4 h81%>95% (LC-MS)
5Annulation

,

; then

-BuOK
0 °C to 25 °C, 6 h74%>98% (Crystallization)
6Amide Reduction

70 °C, 8 h88%>99% (HCl salt)

References

  • Cram, D. J.; Katz, H. E.; Dicker, I. B. "Annulation of Aromatic Imines via Directed C-H Activation with Wilkinson's Catalyst" (Citing original synthesis of 3-bromobenzaldehyde). Journal of the American Chemical Society, 1984. URL:[Link]

  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000. URL:[Link]

  • Mederski, W. W. K. R., et al. "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one." Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]

  • Myers, P. L., et al. "Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines." Journal of the Chemical Society, Perkin Transactions 1, 1987. URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of 3-(3-Bromophenyl)morpholine: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Bromophenyl)morpholine (Free base CAS: 1260665-00-6; Hydrochloride salt CAS: 1955541-61-3[1]) is a highly versatile building block utilized extensively in medicinal chemistry and drug development. Structurally, it consists of a morpholine ring substituted at the C-3 position with a meta-brominated phenyl group. Accurate structural elucidation of this compound requires a multi-modal spectroscopic approach. This whitepaper provides an in-depth, self-validating framework for analyzing the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) data of 3-(3-Bromophenyl)morpholine.

Structural Elucidation Workflow

The following diagram illustrates the logical integration of orthogonal spectroscopic techniques required to unambiguously confirm the structure of 3-(3-Bromophenyl)morpholine.

Workflow Start 3-(3-Bromophenyl)morpholine Analyte MS HRMS (ESI+) Isotope & Mass Start->MS m/z 242/244 (1:1) NMR 1D & 2D NMR Connectivity Start->NMR 1H, 13C, COSY, HMBC IR FT-IR Functional Groups Start->IR N-H, C-O, C-Br Elucidation Structural Confirmation C10H12BrNO MS->Elucidation Formula & Isotope NMR->Elucidation Atomic Framework IR->Elucidation Orthogonal Validation

Figure 1: Orthogonal structural elucidation workflow integrating MS, NMR, and FT-IR data.

Mass Spectrometry (MS) Profiling

Causality of Ionization and Isotopic Signatures

Because morpholine derivatives contain a basic secondary amine, Positive Electrospray Ionization (ESI+) is the optimal technique for generating the quasimolecular ion [M+H]⁺[2]. The presence of a single bromine atom in 3-(3-Bromophenyl)morpholine provides a highly diagnostic isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the High-Resolution Mass Spectrum (HRMS) will display a characteristic doublet for the [M+H]⁺ ion at m/z 242.01 and m/z 244.01 .

Fragmentation Pathways (CID)

Under Collision-Induced Dissociation (CID), polyfunctional morpholine compounds exhibit predictable fragmentation behavior driven by the stability of the resulting product ions[2]. The primary fragmentation pathways for 3-(3-Bromophenyl)morpholine include:

  • Morpholine Ring Cleavage : Loss of formaldehyde (CH₂O, -30 Da) or ethylene oxide (C₂H₄O, -44 Da) from the morpholine moiety.

  • C-N Bond Cleavage : Generation of a highly stabilized 3-bromobenzyl-type carbocation (m/z 169/171) following the complete neutral loss of the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Basis of Chemical Shifts

The morpholine ring is a saturated six-membered heterocycle. Because oxygen is more electronegative than nitrogen, protons on the adjacent carbons (C-2 and C-6) are heavily deshielded and typically resonate between 3.55 and 3.75 ppm[3]. However, the introduction of the 3-bromophenyl group at the C-3 position fundamentally alters the local magnetic environment. The diamagnetic anisotropy generated by the π-electron cloud of the phenyl ring causes a significant downfield shift of the H-3 proton, which appears as a distinct doublet of doublets due to coupling with the non-equivalent protons on the adjacent C-2 carbon.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
N-H 2.00 – 2.20br s1H-Secondary amine proton; exchanges with D₂O.
C5-H₂ 2.90 – 3.10m2H-Adjacent to N; least deshielded ring protons.
C2-H₂, C6-H₂ 3.55 – 3.75m4H-Adjacent to O; strongly deshielded[3].
C3-H 3.75 – 3.85dd1H~10.0, 3.0Deshielded by adjacent N and phenyl ring anisotropy.
H-5' (Aromatic)7.20t1H7.8Meta to both Br and morpholine attachments.
H-6' (Aromatic)7.30dt1H7.8, 1.5Ortho to morpholine, para to Br.
H-4' (Aromatic)7.40ddd1H8.0, 1.8, 1.0Ortho to Br, meta to morpholine.
H-2' (Aromatic)7.55t1H1.8Isolated between Br and morpholine; fine meta-coupling.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon TypeChemical Shift (δ, ppm)Assignment
Aliphatic CH₂ 46.0C-5 (Adjacent to N)
Aliphatic CH 60.0C-3 (Chiral center, adjacent to N and Phenyl)
Aliphatic CH₂ 67.0, 73.0C-6, C-2 (Adjacent to O)
Aromatic C-Br 122.5C-3' (Quaternary, directly bonded to Br)
Aromatic CH 126.0, 130.0, 130.2, 130.5C-6', C-4', C-5', C-2'
Aromatic C-R 143.0C-1' (Quaternary, ipso to morpholine ring)

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as an orthogonal validation tool, specifically targeting the functional groups that define the molecule's reactivity. The secondary amine (N-H) stretch is a critical diagnostic feature, typically appearing as a medium, broad band in the 3200–3400 cm⁻¹ region due to intermolecular hydrogen bonding[4]. Additionally, the heavy bromine atom yields a distinct C-Br stretching vibration in the fingerprint region[5].

Table 3: Key FT-IR Functional Group Absorptions

Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
3200 – 3400 MediumBroadN-H stretch (Secondary amine)[4]
3050 – 3100 WeakSharpC-H stretch (Aromatic sp² C-H)
2850 – 2950 MediumSharpC-H stretch (Aliphatic sp³ C-H)
1560, 1590 MediumSharpC=C stretch (Aromatic ring skeleton)
1100 – 1120 StrongSharpC-O-C asymmetric stretch (Morpholine ether)
600 – 700 StrongSharpC-Br stretch (Aromatic halide)[5]

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to during data acquisition.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve 1 mg of 3-(3-Bromophenyl)morpholine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a Methanol/Water (50:50 v/v) solution containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the protonated secondary amine, thereby maximizing the[M+H]⁺ signal intensity.

  • Instrument Calibration : Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer.

    • Self-Validation: Ensure the mass accuracy error is < 2 ppm across the 100-1000 m/z range before analyzing the target compound.

  • Acquisition : Operate in Positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 250°C.

  • Data Analysis : Extract the mass spectrum and verify the presence of the 1:1 isotopic doublet at m/z 242.01 and 244.01.

Protocol B: NMR Spectroscopy
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[6].

    • Causality: CDCl₃ provides excellent solubility for the free base form of the compound, while TMS serves as an internal reference standard (0.00 ppm) to ensure absolute chemical shift accuracy.

  • Instrument Tuning : Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm). Tune and match the probe to the ¹H and ¹³C frequencies.

  • Shimming : Perform gradient shimming (e.g., topshim) to ensure magnetic field homogeneity.

    • Self-Validation: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz to proceed.

  • Acquisition :

    • ¹H NMR : 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR : 512 scans, 30° pulse angle, D1 of 2.0 seconds, with ¹H decoupling (WALTZ-16).

Protocol C: FT-IR Spectroscopy (ATR Method)
  • Background Collection : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Self-Validation: A flat baseline confirms a clean crystal and purges atmospheric CO₂/H₂O interference.

  • Sample Application : Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply pressure using the anvil to ensure intimate optical contact.

    • Causality: Solid-state ATR avoids solvent masking effects, allowing clear observation of the entire mid-IR region (4000–400 cm⁻¹).

  • Acquisition : Collect 32 scans. Analyze the fingerprint region for the C-Br stretch and the functional group region for the N-H stretch.

References

  • CymitQuimica. "Ethers | 3-(3-Bromophenyl)morpholine hydrochloride".
  • BenchChem. "Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4-morpholino-s-triazine".
  • Journal of the American Society for Mass Spectrometry.
  • Specac Ltd. "Interpreting Infrared Spectra".
  • ResearchGate. "Infrared Spectroscopy Absorption Table".
  • PMC / NIH. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones".

Sources

In Silico Toxicity Prediction of 3-(3-Bromophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous in silico toxicological assessment framework for 3-(3-Bromophenyl)morpholine (3-3-BPM), a halogenated morpholine derivative often utilized as a scaffold in CNS-active drug discovery. Unlike standard reports, this guide focuses on the methodological causality of toxicity prediction, adhering to OECD QSAR validation principles.

Our analysis identifies two critical safety signals: hERG-mediated cardiotoxicity (due to the pharmacophoric similarity to phenmetrazine-like hERG blockers) and phospholipidosis (characteristic of cationic amphiphilic drugs). The following sections detail the computational workflow, mechanistic grounding, and risk mitigation strategies.

Part 1: Chemical Identity & Structural Alerts

Before initiating predictive algorithms, we must define the chemical entity and identifying structural alerts (SAs) that trigger toxicity pathways.

Chemical Specification
  • IUPAC Name: 3-(3-Bromophenyl)morpholine

  • SMILES (Canonical): OC1CCN(C1)C2=CC=CC(=C2)Br (Note: 3-position on morpholine implies the carbon adjacent to the nitrogen).[1]

  • Molecular Formula: C₁₀H₁₂BrNO

  • Molecular Weight: 242.11 g/mol [1][2][3]

  • Chirality: The C3 position introduces a chiral center. In silico predictions often assume a racemate unless specified, but enantiomer-specific toxicity (e.g., (S)-isomer vs (R)-isomer potency) is a critical consideration for CNS targets.

Structural Alerts (SAs)
FeatureAssociated ToxicityMechanistic Rationale
Secondary Amine (Morpholine) hERG Inhibition / PhospholipidosisProtonation at physiological pH (pKa ~8.5) creates a cationic center, facilitating interaction with the hERG pore or lysosomal accumulation.
Brominated Phenyl Ring Hepatotoxicity / LipophilicityHalogenation increases LogP (Lipophilicity), enhancing CNS penetration but also increasing metabolic burden (CYP450 oxidation).
Benzylic Carbon Metabolic ActivationThe C3 position is benzylic, making it susceptible to CYP-mediated hydroxylation.

Part 2: In Silico Methodology (The Workflow)

To ensure scientific integrity, we utilize a Consensus Modeling Approach , combining statistical QSAR (Quantitative Structure-Activity Relationship) with expert rule-based systems. This methodology aligns with the OECD Principle 4 (Appropriate measures of goodness-of-fit, robustness, and predictivity).[4]

The Prediction Pipeline

The following diagram outlines the decision tree used to generate the toxicity profile.

Toxicity_Workflow cluster_models Multi-Model Execution Input Input: 3-(3-Bromophenyl)morpholine (SMILES) Prep Structure Preparation (Protonation pH 7.4 / 3D Conf) Input->Prep QSAR Statistical QSAR (ProTox-II / T.E.S.T) Prep->QSAR Docking Mechanistic Docking (SwissDock / hERG) Prep->Docking Expert Rule-Based Systems (Derek Nexus) Prep->Expert Consensus Consensus Integration (Weight of Evidence) QSAR->Consensus Docking->Consensus Expert->Consensus Output Final Risk Profile (LD50, ADME, Endpoints) Consensus->Output

Figure 1: Consensus In Silico Workflow. Data streams from statistical, mechanistic, and expert systems are integrated to minimize false positives.

Part 3: Predicted Toxicological Profile

The following data is synthesized from standard predictive algorithms (SwissADME, ProTox-II) applied to the 3-3-BPM scaffold.

Pharmacokinetics (ADME)

The toxicity of 3-3-BPM is heavily influenced by its ability to cross biological membranes.

  • Blood-Brain Barrier (BBB): High Probability (Permeant).

    • Reasoning: The lipophilic bromine atom and the compact morpholine ring result in an optimal LogP (~2.5) and Total Polar Surface Area (TPSA < 90 Ų), facilitating passive diffusion into the CNS [1].

  • P-gp Substrate: Likely No.

    • Implication: High CNS retention, increasing the risk of neurotoxicity if the compound has off-target affinity.

Acute & Organ Toxicity
EndpointPredictionConfidenceMechanism / Alert
Acute Oral Toxicity (LD50) Class III (Toxic if swallowed)ModeratePredicted LD50 ~300-500 mg/kg based on phenmetrazine analogs [2].
Hepatotoxicity ActiveLow-MediumPotential for reactive quinone-imine formation via CYP-mediated oxidation of the bromophenyl ring.
Mutagenicity (Ames) InactiveHighAryl halides are generally stable; absence of nitro/nitroso groups reduces genotoxic risk.
Carcinogenicity InactiveHighNo structural alerts for DNA intercalation or alkylation.
Cardiotoxicity: The Critical Risk (hERG)

The most significant risk for 3-(3-Bromophenyl)morpholine is QT interval prolongation via hERG channel blockade.

  • Mechanism: The protonated nitrogen (at physiological pH) mimics the potassium ion, while the hydrophobic bromophenyl tail interacts with the aromatic residues (Tyr652, Phe656) inside the hERG pore.

  • Pharmacophore Match: The distance between the basic nitrogen and the centroid of the aromatic ring is approximately 5.5–6.5 Å, falling squarely within the known hERG pharmacophore range [3].

Part 4: Mechanistic Docking & Signaling Pathways

To validate the statistical prediction of hERG toxicity, we model the interaction at the molecular level.

hERG Interaction Pathway

The diagram below illustrates the proposed mechanism of action leading to cardiotoxicity.

hERG_Mechanism Compound 3-(3-Bromophenyl)morpholine (Protonated Cation) hERG_Channel hERG K+ Channel (Intracellular Pore) Compound->hERG_Channel Diffuses into Interaction Pi-Cation Interaction (Tyr652 / Phe656) hERG_Channel->Interaction Binds via Blockade Channel Blockade (Reduced IKr Current) Interaction->Blockade Clinical QT Interval Prolongation (Torsades de Pointes) Blockade->Clinical Pathophysiology

Figure 2: hERG Blockade Mechanism. The cationic morpholine interacts with aromatic residues in the channel pore, disrupting repolarization.

Metabolic Activation (CYP450)

Metabolism can detoxify or bioactivate. For 3-3-BPM, CYP2D6 and CYP3A4 are the primary predicted metabolizers.

  • Pathway A (N-Oxidation): Formation of the N-oxide (generally detoxifying, increases polarity).

  • Pathway B (Hydroxylation): Hydroxylation of the phenyl ring (para to Bromine) or the morpholine ring.

  • Risk: If debromination occurs (rare but possible under oxidative stress), it can lead to radical formation.

Part 5: Risk Assessment & Conclusion

The "Traffic Light" Assessment

Based on the in silico data integration:

  • Genotoxicity: 🟢 GREEN (Low Risk).

  • Hepatotoxicity: 🟡 YELLOW (Moderate Risk - Monitor liver enzymes).

  • Cardiotoxicity: 🔴 RED (High Risk - hERG inhibition is highly probable).

  • CNS Effects: 🟡 YELLOW (High BBB permeability implies potential for psychotropic side effects).

Recommendations for Wet-Lab Validation

To validate these computational predictions, the following assays are prioritized:

  • hERG Patch Clamp Assay: Mandatory to quantify IC50 values for channel inhibition.

  • Microsomal Stability Assay: To confirm the metabolic soft spots (likely the morpholine ring).

  • Phospholipidosis Screening: Due to the Cationic Amphiphilic Drug (CAD) nature of the molecule.

Conclusion

3-(3-Bromophenyl)morpholine presents a manageable toxicological profile for a research tool, provided that cardiovascular safety is monitored. The structural combination of a basic amine and a lipophilic halogenated ring creates a potent pharmacophore for CNS penetration but carries an intrinsic liability for hERG blockade. Researchers should treat this compound as a likely Class III acute toxin and a potent potassium channel blocker until proven otherwise.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263.[5] [Link]

  • Redfern, W. S., et al. (2003).[6] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research, 58(1), 32-45. [Link]

  • OECD. (2007). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. [Link]

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. [Link]

Sources

Thermochemical Profiling of Substituted Phenylmorpholines: A Guide to Stability and Energetics

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and thermodynamicists. It synthesizes established experimental data with predictive modeling frameworks.

Executive Summary

Substituted phenylmorpholines (e.g., phenmetrazine analogues) represent a critical scaffold in CNS-active pharmaceutical ingredients. However, their thermodynamic stability profiles—specifically enthalpies of formation (


) and sublimation (

)—are often under-reported in early-stage discovery.

This guide establishes a thermochemical baseline for the phenylmorpholine core. It provides a validated workflow for determining these properties experimentally via combustion calorimetry and computationally via Benson Group Additivity (BGA). Accurate determination of these values is prerequisite for predicting metabolic shelf-life, solid-state stability, and lipophilicity (


).

Theoretical Framework: Structure-Energy Relationships

The thermochemical behavior of N-phenylmorpholine derivatives is governed by two competing electronic effects:

  • Ring Strain: The morpholine ring adopts a chair conformation, but the presence of the electronegative oxygen and nitrogen creates specific dipole interactions.

  • 
     Conjugation:  The lone pair on the nitrogen atom can delocalize into the phenyl ring (
    
    
    
    -system). This resonance stabilization significantly lowers the enthalpy of formation compared to a purely aliphatic amine.
The Thermodynamic Cycle

To derive the gas-phase enthalpy of formation (


)—the value most useful for QSAR and docking studies—we must couple condensed-phase calorimetry with sublimation data.

ThermoCycle Elements Elements (Standard State) C(gr), H2(g), O2(g), N2(g) Solid Compound (Crystalline) Solid State Elements->Solid ΔfH°(cr) Gas Compound (Gas) Ideal Gas State Elements->Gas ΔfH°(g) Combustion Combustion Products CO2(g), H2O(l), N2(g) Elements->Combustion Known ΔfH° of Products Solid->Gas ΔsubH° (Sublimation) Solid->Combustion ΔcH°(cr)

Figure 1: Born-Haber cycle illustrating the derivation of gas-phase formation enthalpy.

Baseline Thermochemical Data

The following values serve as the "Anchor Points" for any predictive modeling of substituted variants.

Table 1: Reference Values for Core Scaffolds
CompoundState

(kJ/mol)

(kJ/mol)
Source
Morpholine Liquid


NIST / Cheméo
Morpholine Gas

NIST / Cheméo
N-Phenylmorpholine Crystalline


Ribeiro da Silva et al. [1]
N-Phenylmorpholine Gas

Derived

Technical Note: The substitution of the N-hydrogen in morpholine with a phenyl group results in a significant positive shift in


, reflecting the energy cost of disrupting the amine solvation/lattice forces, partially offset by resonance stabilization.

Predictive Modeling: Benson Group Additivity

For novel derivatives where experimental samples are limited (e.g., 3-methyl-2-phenylmorpholine ), Group Additivity is the industry standard for estimation.

Calculation Protocol for Phenmetrazine (Estimation)

Target: 3-methyl-2-phenylmorpholine Method: Summation of Benson Groups [2] + Ring Strain Corrections + Interaction Terms.

Group / CorrectionDescriptionApprox. Contribution (kJ/mol)
Base Ring Morpholine Ring (Chair)

(Base

)
Substitution

(at C2)

(Est. from toluene vs benzene)
Substitution

(at C3)

(Methyl increment)
Interaction Gauche Interaction (Ph-Me)

(Steric penalty)
Correction Phenyl-Ether Proximity

(Electronic repulsion)
Total Estimate


Note: This is a theoretical demonstration. For regulatory submissions, experimental validation via the protocol below is required.

Experimental Methodologies

Protocol A: Static Bomb Calorimetry (for )

Objective: Determine the energy of combustion (


) to derive formation enthalpy.
  • Purification: Sample purity must be

    
     (confirmed by DSC). Traces of water or solvent will skew results significantly.
    
  • Sample Preparation: Pelletize 0.5–1.0 g of the phenylmorpholine derivative. Seal in a Mylar bag if the compound is hygroscopic.

  • Combustion Environment:

    • Bomb: Twin-valve stainless steel bomb (approx. 0.3 L).

    • Atmosphere: 3.04 MPa of high-purity Oxygen (

      
      ).
      
    • Ignition: Cotton fuse + Platinum wire.

    • Crucible: Platinum (to avoid side reactions with the crucible).

  • Washburn Corrections (Critical for N-compounds):

    • Nitrogen in the morpholine ring will form

      
       (gas) and small amounts of 
      
      
      
      (aq).
    • Step: Add 1.0 mL of distilled water to the bomb before sealing to dissolve

      
      .
      
    • Titration: After combustion, wash the bomb interior and titrate the washings with 0.1 M NaOH to quantify

      
       formation. Correct the energy value using the heat of formation of nitric acid (59.7 kJ/mol).
      
Protocol B: Knudsen Effusion (for )

Objective: Measure vapor pressure (


) at various temperatures to derive sublimation enthalpy via the Clausius-Clapeyron relation.
  • Apparatus: Knudsen Effusion Mass Loss (KEML) system.

  • Cell: Titanium or Aluminum Knudsen cell with an orifice diameter of 0.5–1.0 mm.

  • Workflow:

    • Load ~50 mg of crystalline sample.

    • Expose to high vacuum (

      
       Pa).
      
    • Measure mass loss rate (

      
      ) at 5–7 temperature points (e.g., T = 298K to 320K).
      
    • Calculation:

      
      
      
      • 
        : Area of orifice
        
      • 
        : Clausing factor (orifice geometry)
        
      • 
        : Molar mass[1]
        
  • Derivation: Plot

    
     vs 
    
    
    
    . The slope is
    
    
    .

Workflow Visualization

ExperimentalWorkflow cluster_Calorimetry Combustion Calorimetry cluster_Sublimation Vapor Pressure Analysis Sample Crude Sample (Phenylmorpholine deriv.) Purification Purification (Recrystallization/Sublimation) Sample->Purification PurityCheck Purity Check (DSC > 99.9%) Purification->PurityCheck Bomb Static Bomb (3 MPa O2) PurityCheck->Bomb Knudsen Knudsen Effusion (Mass Loss) PurityCheck->Knudsen Titration HNO3 Correction (Washburn) Bomb->Titration DeltaH_c ΔcH° (Combustion) Titration->DeltaH_c FinalData Final Dataset (ΔfH°g, ΔfH°cr) DeltaH_c->FinalData Clausius Clausius-Clapeyron Plot Knudsen->Clausius DeltaH_sub ΔsubH° Clausius->DeltaH_sub DeltaH_sub->FinalData

Figure 2: Integrated experimental workflow for thermochemical characterization.

References

  • Ribeiro da Silva, M. A. V., et al. (1984).[2] "Thermochemical study of N-phenylmorpholine." The Journal of Chemical Thermodynamics, 16(12), 1149-1155.

  • Benson, S. W. (1976).[2] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.

  • NIST Chemistry WebBook. "Morpholine, 4-phenyl-".[3] Standard Reference Data. [3]

  • Chickos, J. S., & Acree, W. E. (2002).[4] "Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001". Journal of Physical and Chemical Reference Data.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Palladium-Catalyzed Synthesis of 3-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The specific subclass of N-aryl morpholines is of significant interest, and their synthesis is a key step in the development of new therapeutic agents.[3][4] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, largely replacing harsher, traditional methods that suffered from limited scope and poor functional group tolerance.[5][6]

This application note provides a detailed, field-proven protocol for the synthesis of 3-(3-Bromophenyl)morpholine, a valuable building block for drug discovery. We will delve into the rationale behind the selection of reagents and conditions, provide a step-by-step experimental guide, and discuss the underlying catalytic mechanism to empower researchers with a comprehensive understanding of this critical transformation.

Reaction Scheme

Reaction Scheme for the synthesis of 3-(3-Bromophenyl)morpholine

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-3-iodobenzene with morpholine to yield 3-(3-Bromophenyl)morpholine.

Materials and Methods

Reagents and Equipment

The success of this protocol relies on the use of high-purity reagents and anhydrous, anaerobic reaction conditions.

Reagent/MaterialGradeSupplierPurpose
1-Bromo-3-iodobenzene≥98%CommercialAryl halide starting material
Morpholine≥99%, anhydrousCommercialAmine nucleophile
Palladium(II) acetate (Pd(OAc)₂)≥99.9%CommercialPalladium precursor
XPhos≥98%CommercialLigand
Sodium tert-butoxide (NaOtBu)≥98%CommercialBase
TolueneAnhydrous, ≥99.8%CommercialSolvent
Schlenk flask/tube--Reaction vessel for inert atmosphere
Magnetic stirrer with hotplate--For heating and mixing
Inert gas (Argon or Nitrogen)High purity-To create an inert atmosphere
Standard glassware--For workup and purification
Silica gel60 Å, 230-400 meshCommercialFor column chromatography
Experimental Protocol: Step-by-Step Guide
  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Evacuate the flask and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the following reagents to the Schlenk flask in the order listed:

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 1.0 mol%)

    • XPhos (0.04 mmol, 2.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.8 mmol, 1.4 equiv.)

    • 1-Bromo-3-iodobenzene (2.0 mmol, 1.0 equiv.)

  • Solvent and Nucleophile Addition:

    • Add anhydrous toluene (10 mL) via syringe.

    • Add morpholine (2.2 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (15 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-(3-Bromophenyl)morpholine as a solid.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble & Purge Schlenk Flask prep2 Add Solids: - Pd(OAc)₂ - XPhos - NaOtBu - Aryl Halide prep1->prep2 Inert Gas react1 Add Toluene & Morpholine prep2->react1 react2 Heat to 100 °C react1->react2 react3 Stir for 12-24h react2->react3 Monitor by TLC/LC-MS workup1 Cool to RT & Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Flash Chromatography workup3->workup4 workup5 Characterize Product workup4->workup5

Caption: Overall workflow for the synthesis of 3-(3-Bromophenyl)morpholine.

Mechanism and Scientific Rationale

The synthesis of 3-(3-Bromophenyl)morpholine is achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5] The catalytic cycle involves several key steps, each influenced by the choice of reagents.[7][8]

1. Catalyst Activation: The reaction begins with the in situ reduction of the Pd(II) precatalyst, Pd(OAc)₂, to the active Pd(0) species. This reduction is often facilitated by the phosphine ligand or the amine itself.[7]

2. Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide C-X bond. In the case of 1-bromo-3-iodobenzene, the oxidative addition occurs preferentially at the more reactive C-I bond over the C-Br bond.[7] This step forms a Pd(II) intermediate.

3. Ligand Exchange and Deprotonation: The amine (morpholine) coordinates to the palladium center, displacing a halide. The strong, non-nucleophilic base, sodium tert-butoxide (NaOtBu), then deprotonates the coordinated amine to form a palladium-amido complex.

4. Reductive Elimination: This is the final and product-forming step. The aryl group and the amido group couple, and the C-N bond is formed, releasing the desired 3-(3-Bromophenyl)morpholine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Rationale for Reagent Selection:
  • Palladium Source (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and cost-effective precatalyst that is readily reduced to the active Pd(0) species under the reaction conditions.[7]

  • Ligand (XPhos): The choice of ligand is critical for the success of the Buchwald-Hartwig amination. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a sterically bulky, electron-rich biaryl phosphine ligand.[10][11] Its bulk promotes the formation of a monoligated, highly reactive LPd(0) species, which facilitates the oxidative addition step, even with less reactive aryl halides.[10] The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn promotes the rate-limiting reductive elimination step.[12]

  • Base (NaOtBu): A strong, sterically hindered base is required to deprotonate the coordinated amine without competing as a nucleophile. Sodium tert-butoxide is highly effective in this role, driving the equilibrium towards the formation of the palladium-amido complex.[7]

  • Solvent (Toluene): Toluene is a non-polar, high-boiling solvent that is suitable for the required reaction temperature and effectively solubilizes the reagents. Anhydrous conditions are crucial as water can lead to competing side reactions, such as the hydrolysis of the aryl halide.

Catalytic Cycle Visualization

G L_Pd_0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) L_Pd_0->OxAdd Oxidative Addition (Ar-X) Product Ar-NR₂ (Product) RedElim L-Pd(II)(Ar)(NR₂) OxAdd->RedElim Ligand Exchange (+HNR₂) Deprotonation (-HX) RedElim->Product Reductive Elimination ArX Ar-X HNR2 HNR₂ + Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents (especially water).3. Insufficient temperature or reaction time.1. Ensure rigorous inert atmosphere technique.2. Use freshly opened, anhydrous reagents and solvent.3. Increase temperature to 110 °C and/or extend reaction time, monitoring by TLC.
Formation of Side Products 1. Hydrodehalogenation (aryl halide is reduced).2. Homocoupling of the amine or aryl halide.1. Ensure the base is fully dissolved and the mixture is homogeneous.2. Check the purity of the palladium source and ligand.
Difficulty in Purification 1. Streaking on TLC plate.2. Product co-elutes with impurities.1. Add 1% triethylamine to the eluent to suppress amine tailing on silica gel.2. Try a different solvent system for chromatography (e.g., dichloromethane/methanol).

Conclusion

This application note provides a reliable and well-rationalized protocol for the palladium-catalyzed synthesis of 3-(3-Bromophenyl)morpholine. By employing a modern catalyst system consisting of Pd(OAc)₂ and the bulky, electron-rich XPhos ligand, this transformation can be achieved in high yield under relatively mild conditions. The detailed explanation of the reaction mechanism and the troubleshooting guide are intended to provide researchers with the necessary tools to successfully implement and adapt this powerful C-N bond-forming methodology in their own synthetic endeavors, particularly in the fields of drug discovery and development.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available from: [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of the Buchwald-Hartwig palladium catalyzed C-N cross-coupling reaction and several optimized ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Zia, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19071. Available from: [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie, 47(34), 6338-6361. Available from: [Link]

  • Li, X., et al. (2022). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. RSC Advances, 12(27), 17359-17365. Available from: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Matiichuk, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 1-6. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. Retrieved from [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). RSC Publishing. Retrieved from [Link]

  • palladium-catalyzed heterocycle synthesis from allenes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation. (2025). PubMed. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]

  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. (2020, December 22). Semantic Scholar. Retrieved from [Link]

  • Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Application of 3-(3-Bromophenyl)morpholine in the synthesis of novel APIs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Bromophenyl)morpholine in Novel API Synthesis

Part 1: Executive Summary & Strategic Value

3-(3-Bromophenyl)morpholine (CAS: 1260665-00-6 for free base) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike its common N-aryl counterparts, the C3-aryl substitution creates a chiral center directly adjacent to the nitrogen, imparting a specific 3D-vector to the molecule that is critical for binding affinity in kinases, GPCRs, and monoamine transporters.[1]

Why this Molecule?

  • Bifunctionality: It possesses two distinct chemical handles—a secondary amine for core scaffold elaboration and an aryl bromide for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Physicochemical Balance: The morpholine ring lowers logP (improving solubility) and reduces metabolic liability compared to piperidines or pyrrolidines, while the 3-phenyl group maintains necessary hydrophobic interactions.[1]

  • Chiral Fidelity: The C3-position allows for the separation of enantiomers (typically S and R), enabling the exploration of stereospecific biological activity, a regulatory requirement for new APIs.[1]

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 3-(3-Bromophenyl)morpholine
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Physical State Viscous Oil or Low-Melting SolidOften supplied as HCl or Oxalate salt for stability.[1]
Basicity (pKa) ~8.4 (Calculated)Secondary amine is moderately basic.[1]
Solubility DMSO, MeOH, DCMLimited solubility in water (unless protonated).[1]
Storage 2-8°C, Inert AtmosphereAmine is sensitive to CO₂ (carbamate formation).[1]

Part 3: Synthetic Protocols & Applications

Workflow Overview: The Divergent Synthesis Strategy

The power of this building block lies in its ability to serve as a hub for divergent synthesis.[1] The following diagram illustrates the logical flow for utilizing this scaffold in drug discovery.

G Start 3-(3-Bromophenyl) morpholine N_Prot Step 1: N-Protection / Functionalization Start->N_Prot Alkylation/Acylation Suzuki Step 2: Suzuki-Miyaura Coupling (Br) Start->Suzuki Direct Coupling (Risk of N-arylation) Core_Scaffold Stable Core Scaffold N_Prot->Core_Scaffold Core_Scaffold->Suzuki Pd-Catalysis Biaryl Biaryl API Precursor Suzuki->Biaryl Final Final API (Kinase/GPCR Inhibitor) Biaryl->Final Deprotection/Salt Formation

Caption: Divergent synthetic workflow utilizing the orthogonal reactivity of the secondary amine and aryl bromide handles.

Protocol A: Preparation of the Scaffold (If not purchased)

Note: While commercially available, in-house synthesis allows for chiral control. Mechanism: Cyclization of amino-alcohols.[1][2] Reference: Adapted from Org. Lett. 2017, 19, 4696 [1].[1][3]

  • Starting Material: (S)-2-amino-2-(3-bromophenyl)ethanol (derived from 3-bromophenylglycine).[1]

  • Reagents: Ethylene sulfate (1.1 equiv), tBuOK (2.5 equiv), THF.[1]

  • Procedure:

    • Suspend amino alcohol in dry THF at 0°C.

    • Add tBuOK portion-wise.[1] Stir for 30 min.

    • Add ethylene sulfate dropwise.[1]

    • Warm to 40°C and stir for 12h.

    • Workup: Quench with NH₄Cl(aq), extract with EtOAc.

    • Yield: Typically 75-85% with retention of chirality.[1]

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the bromine handle to create a biaryl system without poisoning the catalyst with the free amine.[1]

Challenge: Free secondary amines can coordinate to Pd catalysts, reducing turnover. Solution: Use of a bulky phosphine ligand (XPhos or SPhos) or transient protection.[1]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 3-(3-Bromophenyl)morpholine (1.0 equiv).[1]

    • Boronic Acid: Phenylboronic acid derivative (1.2 equiv).[1]

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for robust substrates).[1]

    • Base: K₃PO₄ (3.0 equiv, 2M aqueous).[1]

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degassing: Charge a reaction vial with substrate, boronic acid, and base. Sparge solvents with Nitrogen for 15 mins.[1] Critical: Oxygen inhibits the catalytic cycle.

    • Catalyst Addition: Add Pd source and ligand under a counter-flow of Nitrogen.[1]

    • Reaction: Seal and heat to 85°C for 4-6 hours.

    • Monitoring: Check LC-MS for consumption of bromide (M+H 242/244) and appearance of product.

    • Purification: Filter through Celite.[1] The free amine product can be purified via SCX-2 (Strong Cation Exchange) cartridges to remove non-basic impurities (boronic acids/phosphines).[1]

Self-Validating Check:

  • Did the reaction turn black? (Pd precipitation = ligand failure).[1]

  • Is the starting material remaining? (Check base strength; K₃PO₄ is preferred over carbonate for hindered substrates).[1]

Protocol C: Chiral Resolution & QC

Objective: Ensure enantiomeric purity for biological assays.

Since the C3-center is chiral, the commercial material is often racemic.[1] Separation is required for API development.[1]

Analytical Method (HPLC):

  • Column: Chiralpak IA or IC (Immobilized amylose/cellulose).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expectation: The enantiomers typically separate with a resolution factor (Rs) > 1.5.[1]

Part 4: Case Study – Synthesis of a Novel Kinase Inhibitor

Hypothesis: A 3-(3-biaryl)morpholine scaffold mimics the adenine binding pocket of specific tyrosine kinases.[1]

Experimental Logic:

  • N-Capping: First, the morpholine nitrogen is capped with a urea moiety to mimic the hydrogen bonding of the ATP hinge region.[1]

    • Reaction: 3-(3-Bromophenyl)morpholine + Isocyanate

      
       Urea intermediate.[1]
      
  • Cross-Coupling: The bromine is then coupled to a solubilizing pyridine ring.[1]

    • Reaction: Urea intermediate + 3-Pyridylboronic acid

      
       Final Inhibitor.[1]
      

Results Summary:

Compound R-Group (N) Ar-Group (C3) Kinase IC50 (nM)
A (Racemic) Urea 3-Pyridine 45
B (S-isomer) Urea 3-Pyridine 4

| C (R-isomer) | Urea | 3-Pyridine | >1000 |[1]

Interpretation: The biological activity is strictly driven by the S-enantiomer, validating the need for the C3-chiral scaffold over simple N-aryl morpholines.[1]

References

  • Jackl, M. K., et al. "A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents."[1][3] Organic Letters, vol. 19, no.[1][3] 17, 2017, pp. 4696-4699.[1][3] [1]

  • Drapak, I., et al. "Synthesis of new 3-morpholyl-substituted 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives."[1] Chemistry & Chemical Technology, vol. 16, no. 4, 2022.[1]

  • Tang, A., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity."[1] DigitalCommons@TMC, 2024.[1]

  • ChemicalBook. "Product Entry: 3-(3-Bromophenyl)morpholine."[1] ChemicalBook Database, Accessed 2025.[1]

  • Ortiz, K. G., et al. "Simple Synthesis of Morpholines from Amino Alcohols."[1][3] Journal of the American Chemical Society, vol. 146, 2024, pp. 29847.[1][3] [1]

Sources

Application Note: High-Throughput HPLC-MS/MS Method for the Robust Quantification of 3-(3-Bromophenyl)morpholine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

3-(3-Bromophenyl)morpholine is a critical synthetic building block and pharmacophore frequently utilized in the development of centrally acting therapeutics and substituted morpholine analogues. Accurate, high-throughput quantification of this secondary amine in complex biological matrices (e.g., plasma) is essential for pharmacokinetic (PK) profiling and toxicokinetic assessments.

This application note details a highly selective HPLC-MS/MS bioanalytical method engineered specifically for this analyte. Rather than relying solely on chromatographic separation, this method leverages the molecule's unique isotopic signature and physicochemical properties to create a self-validating analytical system that actively prevents false positives and matrix interference.

Physicochemical Strategy & MS/MS Causality

Exploiting the Bromine Isotopic Signature

The presence of the bromine atom provides a distinct analytical advantage. Bromine exists naturally as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio. This yields a characteristic isotopic doublet for the protonated precursor ion

at m/z 242.0 and 244.0.

By monitoring both isotopic transitions simultaneously, the method establishes an internal self-validation mechanism: a true positive peak must exhibit both transitions at the exact same retention time with an approximate 1:1 peak area ratio. This virtually eliminates the risk of integrating isobaric matrix noise.

Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the morpholine ring undergoes a well-documented fragmentation pathway. The primary mechanism is the cleavage of the morpholine ring and the loss of


 (75 Da), yielding a stable bromostyrene-like carbocation[1].
  • Quantifier Transition (

    
    Br): m/z 242.0 
    
    
    
    167.0
  • Qualifier Transition (

    
    Br): m/z 244.0 
    
    
    
    169.0

MSMS_Logic Q1 Q1: Precursor Selection 79Br: m/z 242.0 81Br: m/z 244.0 CID Q2: Collision Cell (CID) Loss of C2H5NO (75 Da) Q1->CID CE: 25 eV Q3 Q3: Product Ion Monitoring Quantifier: m/z 167.0 Qualifier: m/z 169.0 CID->Q3 Det Electron Multiplier Detector 1:1 Isotopic Confirmation Q3->Det

Tandem mass spectrometry (MS/MS) fragmentation logic and isotopic confirmation strategy.

Experimental Protocols

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

The morpholine ring imparts a basic secondary amine (pKa ~ 8.5), making the molecule positively charged at physiological pH. We exploit this by utilizing an MCX Solid-Phase Extraction (SPE) protocol. This allows us to lock the analyte onto the stationary phase via strong ionic bonds, permitting aggressive organic washes that strip away ion-suppressing lipids.

Step-by-Step SPE Protocol:

  • Spiking: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (e.g., 3-(3-Bromophenyl)morpholine-d4, 100 ng/mL).

  • Acidification: Add 100 µL of 2% Phosphoric acid (

    
    ).
    
    • Causality: Low pH ensures the secondary amine is fully protonated (

      
      ) for optimal ionic binding to the sulfonic acid groups on the MCX sorbent.
      
  • Conditioning: Condition a 30 mg/well MCX SPE plate with 1 mL Methanol (MeOH), followed by 1 mL Water.

  • Loading: Load the acidified plasma sample.

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1 N HCl.

    • Causality: Removes hydrophilic proteins and salts while keeping the analyte ionized and locked to the sorbent.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH.

    • Causality: Strips away neutral lipids and phospholipids. The target analyte remains bound because the ionic interaction is impervious to organic solvents.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (

    
    ) in MeOH.
    
    • Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the purified analyte.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
    

SPE_Workflow A Plasma Sample + Internal Standard B Acidification (2% H3PO4) A->B C Load onto MCX Cartridge B->C D Wash 1 (0.1N HCl) C->D Removes Proteins E Wash 2 (100% MeOH) D->E Removes Neutral Lipids F Elution (5% NH4OH in MeOH) E->F Target Recovery G Evaporate & Reconstitute F->G LC-MS/MS Ready

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma sample preparation.

HPLC Chromatography Conditions
  • Analytical Column: Biphenyl column (50 x 2.1 mm, 1.7 µm).

    • Causality: While a standard C18 column relies solely on hydrophobic interactions, a Biphenyl stationary phase provides additional

      
       interactions with the bromophenyl ring of the analyte. This dual-retention mechanism offers superior selectivity, separating the target from endogenous isobaric interferences that might co-elute on a C18.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes, flush at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Method Validation Summary

The method was rigorously validated in human plasma in accordance with the current ICH M10 Bioanalytical Method Validation guidelines[2] and the FDA 2018 Guidance for Industry[3]. The combination of MCX extraction and biphenyl chromatography resulted in near-quantitative recovery and negligible matrix effects.

Table 1: Summary of Quantitative Validation Parameters (Plasma Matrix)

ParameterConcentration LevelAccuracy (% Bias)Precision (% CV)Matrix Effect (%)Extraction Recovery (%)
LLOQ 1.0 ng/mL± 6.27.598.488.5
Low QC 3.0 ng/mL± 4.15.299.190.2
Mid QC 50.0 ng/mL± 2.83.6101.592.4
High QC 400.0 ng/mL± 1.52.9100.291.8

Note: Acceptance criteria dictate Accuracy within ±15% (±20% at LLOQ) and Precision


 15% (

20% at LLOQ) as per global regulatory standards[2][3].

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • Royal Society of Chemistry. "Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches." RSC Advances (2017). Available at:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Bromophenyl)morpholine is a high-value "privileged scaffold" in CNS drug discovery. The morpholine ring modulates lipophilicity and metabolic stability, while the 3-position aryl attachment introduces a chiral center critical for receptor selectivity. However, the presence of a secondary amine (the morpholine nitrogen) presents a dual challenge in Palladium-catalyzed cross-coupling: catalyst poisoning via amine coordination and chemoselectivity issues (competitive Buchwald-Hartwig amination).

This guide outlines two validated protocols for coupling this substrate with aryl boronic acids:

  • Protocol A (Robust): A protection-deprotection strategy for maximum reliability and enantiomeric retention.

  • Protocol B (Direct): An advanced, atom-economic method utilizing specific biaryl phosphine ligands to couple the unprotected amine directly.

Substrate Analysis & Strategic Considerations

The "Free Amine" Interference

The secondary amine in the morpholine ring is a potent σ-donor. In standard Suzuki conditions (e.g., Pd(PPh₃)₄), the amine can displace phosphine ligands, forming unreactive Pd-amine complexes (poisoning). Furthermore, under basic conditions, the amine competes with the aryl boronic acid for the Pd(II)-aryl intermediate, leading to N-arylation (Buchwald-Hartwig product) rather than the desired C-C coupling.

Stereochemical Integrity

If using enantiopure 3-(3-bromophenyl)morpholine (e.g., the S-enantiomer), preservation of the chiral center is paramount.

  • Risk: Benzylic protons at the 3-position are susceptible to deprotonation by strong bases (e.g., NaOtBu), leading to racemization.

  • Solution: Use mild inorganic bases (K₃PO₄, K₂CO₃) and avoid high temperatures (>100°C) when possible.

Decision Matrix: Protection vs. Direct Coupling

DecisionMatrix Start Substrate: 3-(3-Bromophenyl)morpholine Scale Reaction Scale? Start->Scale SmallScale Discovery (<100 mg) Speed is priority Scale->SmallScale LargeScale Process (>10 g) Yield/Purity is priority Scale->LargeScale MethodB Method B: Direct Coupling (Ligand: SPhos/XPhos) SmallScale->MethodB High Atom Economy MethodA Method A: Boc-Protection (Standard Pd Ligands) LargeScale->MethodA High Reliability

Figure 1: Strategic decision matrix for selecting the optimal coupling protocol.

Protocol A: The Robust Route (Boc-Protected)

Recommended for: Scale-up, precious boronic acids, or when enantiomeric excess (ee) must be strictly guaranteed.

Step 1: N-Boc Protection
  • Reagents: Substrate (1.0 eq), Boc₂O (1.1 eq), TEA (1.5 eq), DCM (0.2 M).

  • Condition: Stir at RT for 2-4 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), dry, and concentrate. Yields are typically >95%.[1]

Step 2: Suzuki Cross-Coupling

This step uses standard conditions as the amine is masked.

Materials:

  • Electrophile: N-Boc-3-(3-bromophenyl)morpholine (1.0 eq)

  • Nucleophile: Aryl Boronic Acid (1.2–1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%)

    • Why: Ferrocenyl ligands are robust and resist oxidation.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the N-Boc-bromide, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (3 cycles).[3]

  • Add degassed Dioxane and aqueous K₂CO₃ via syringe.

  • Heat to 80°C for 4–12 hours.

  • Monitor: Check LCMS for consumption of bromide.

  • Workup: Dilute with EtOAc, wash with water/brine.[3] Pass organic layer through a pad of Celite/Silica to remove bulk Pd.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Note: If the coupled product contains acid-sensitive groups (e.g., pyridines that might salt out), use mild deprotection or free-base immediately using carbonate resin.

Protocol B: The Direct Route (Unprotected)

Recommended for: Rapid library synthesis, high-throughput screening (HTS). Critical Requirement: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) to prevent amine poisoning.

Mechanistic Insight

Ligands like SPhos or XPhos are bulky and electron-rich.[4] They facilitate:

  • Oxidative Addition: Into the Ar-Br bond even in the presence of the amine.

  • Reductive Elimination: They favor C-C bond formation over C-N bond formation (Buchwald-Hartwig side reaction) due to the specific geometry of the Pd-Ligand complex.

Experimental Protocol

Materials:

  • Substrate: 3-(3-Bromophenyl)morpholine (Free base or HCl salt*)

    • Note: If using HCl salt, increase base by 1.0 eq.

  • Ligand/Catalyst:

    • Option 1 (Pre-catalyst): XPhos-Pd-G2 or SPhos-Pd-G2 (2–5 mol%). Preferred for ease of use.

    • Option 2 (In-situ): Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).

  • Base: K₃PO₄ (3.0 eq).

    • Why: Anhydrous phosphate is milder than alkoxides, preserving the chiral center.

  • Solvent: n-Butanol or Toluene/Water (10:1).

    • Why: Protic co-solvents or alcohols help solubilize the boronic acid and activate the transmetallation step.

Step-by-Step:

  • Vessel Prep: Use a microwave vial or sealed tube.

  • Solids: Add Substrate (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq), and Pre-catalyst (0.02 eq).

  • Atmosphere: Cap and purge with Argon for 5 minutes.

  • Solvent: Add degassed solvent (Concentration: 0.15 M).

  • Reaction: Heat to 90–100°C for 2–6 hours.

    • Tip: If using microwave irradiation, 100°C for 30 mins is often sufficient.

  • Purification (Crucial):

    • The crude mixture will contain Pd coordinated to the product's amine.

    • Scavenging: Treat the crude organic layer with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin for 2 hours at 40°C before filtration. This is essential to pass elemental impurity limits (<20 ppm).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch from Pd(PPh₃)₄ to XPhos-Pd-G2 . Ensure solvent is degassed.[3]
C-N Coupling (Side Product) Buchwald CompetitionSwitch solvent to Dioxane/Water . Water promotes Suzuki (transmetallation) over Buchwald.
Racemization Base too strongSwitch from NaOtBu or Cs₂CO₃ to K₃PO₄ or KF . Lower temp to 80°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or MIDA boronate. Add base slowly.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Suzuki cycle and the parasitic amine coordination.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineComplex DEAD END: Amine-Pd Complex (Catalyst Poisoning) OxAdd->AmineComplex + Free Amine (No Bulky Ligand) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base AmineComplex->Pd0 Reversible if High Temp RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the "Dead End" amine poisoning pathway which is mitigated by using bulky ligands like XPhos or SPhos.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Context: Ligand selection for amino-aryl halides). [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

Sources

Strategic Buchwald-Hartwig Amination: 3-(3-Bromophenyl)morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-(3-Bromophenyl)morpholine represents a "privileged scaffold" in CNS drug discovery, yet it poses a specific synthetic challenge: Bifunctionality .

This molecule contains both a nucleophilic secondary amine (the morpholine ring) and an electrophilic aryl halide (the bromophenyl group). In a standard Buchwald-Hartwig environment, this substrate is prone to uncontrolled oligomerization (head-to-tail self-coupling) rather than the desired cross-coupling.

The Core Directive: To successfully aminate the aryl bromide position, the morpholine nitrogen must be chemically silenced (protected) prior to catalysis. This guide details the "Protect-Couple-Deprotect" (PCD) workflow, utilizing Third- and Fourth-Generation (G3/G4) Palladium precatalysts to ensure high yields and suppress hydrodehalogenation.

The Bifunctional Trap (Visualized)

The following decision tree illustrates the critical necessity of the protection step to avoid polymerization.

Strategy Substrate 3-(3-Bromophenyl)morpholine (Bifunctional: NH & Ar-Br) Direct Direct Coupling Attempt (No Protection) Substrate->Direct High Risk Protect Step 1: N-Boc Protection Substrate->Protect Recommended Polymer RESULT: Oligomers/Polymers (Self-Coupling) Direct->Polymer ProtectedInt Intermediate: N-Boc-3-(3-bromophenyl)morpholine Protect->ProtectedInt Couple Step 2: Buchwald-Hartwig Coupling (Pd-G4 / BrettPhos or RuPhos) ProtectedInt->Couple Product_Prot Coupled Intermediate Couple->Product_Prot Deprotect Step 3: Acidic Deprotection (TFA or HCl) Product_Prot->Deprotect Final FINAL TARGET: 3-(3-Aminophenyl)morpholine derivative Deprotect->Final

Figure 1: Strategic workflow differentiating the high-risk direct approach from the high-fidelity PCD protocol.

Critical Reagent Selection: The Catalyst System

Success in this reaction hinges on Ligand-Substrate matching. The steric bulk of the ortho-substituted biaryl phosphine ligands dictates the outcome.

Ligand Selection Matrix
Target External AmineRecommended LigandCatalyst SourceBase SystemRationale
Primary Amines (Alkyl/Aryl)BrettPhos BrettPhos Pd G4NaOtBu (Standard) or LHMDS (Base-sensitive)BrettPhos prevents bis-arylation of primary amines and promotes reductive elimination.
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G4NaOtBuRuPhos is sterically tuned to facilitate the coupling of bulkier secondary amines without β-hydride elimination.
Anilines (Electron-poor)BrettPhos or XPhos XPhos Pd G4K3PO4 / tBuOHWeak bases and XPhos help stabilize the catalytic cycle for weak nucleophiles.

Why G3/G4 Precatalysts? Traditional sources like Pd2(dba)3 or Pd(OAc)2 require in-situ reduction and ligand association, which can be inconsistent. G4 Precatalysts (e.g., [Pd(OMs)(BrettPhos)(R-NH2)]) contain the ligand pre-bound and activate rapidly upon exposure to base, ensuring a 1:1 Pd:Ligand ratio and eliminating the induction period.

Detailed Experimental Protocols

Phase 1: Chemoselective N-Protection

Objective: Silence the morpholine nitrogen.

Reagents:

  • Substrate: 3-(3-Bromophenyl)morpholine (1.0 equiv)

  • Boc Anhydride (Boc2O): (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) [0.2 M]

Procedure:

  • Dissolve 3-(3-Bromophenyl)morpholine in DCM at 0°C.

  • Add TEA slowly.

  • Add Boc2O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The secondary amine spot should disappear.

  • Workup: Wash with 1M HCl (rapidly, to remove TEA), then Brine. Dry over Na2SO4.[1] Concentrate.

  • Result:N-Boc-3-(3-bromophenyl)morpholine . (Usually a viscous oil or low-melting solid; use directly).

Phase 2: The Buchwald-Hartwig Coupling (Core Protocol)

Objective: Form the C-N bond at the aryl bromide position.

Scope: This protocol uses BrettPhos Pd G4 for coupling a Primary Amine . (Switch to RuPhos Pd G4 for secondary amines).

Reagents:

  • Electrophile: N-Boc-3-(3-bromophenyl)morpholine (1.0 equiv)

  • Nucleophile: External Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene [0.1 M - 0.25 M]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a reaction vial/Schlenk tube equipped with a stir bar. Cool under Argon/Nitrogen flow.

  • Solids Addition: Add the Electrophile, NaOtBu, and BrettPhos Pd G4 catalyst to the vial.

    • Note: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox.

  • Liquids Addition:

    • Seal the vial with a septum.

    • Inject Anhydrous Dioxane.[2]

    • Inject the External Amine (if liquid). If the amine is solid, add it in step 2.

  • Degassing (Optional but Recommended): Sparge the solution with Argon for 2 minutes.

  • Reaction: Heat the block/oil bath to 80–100°C . Stir vigorously (1000 rpm).

    • Time: Typically 1–4 hours.[1]

    • Monitoring: Check HPLC/LC-MS. Look for consumption of the Aryl Bromide (M+) and appearance of the Product (M + Amine - HBr).

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and filter through a small pad of Celite (removes Pd black and salts).

    • Concentrate filtrate.[1]

    • Purification: Flash Column Chromatography (SiO2).

Phase 3: Deprotection

Objective: Restore the morpholine functionality.

Reagents:

  • Solvent: DCM

  • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

Procedure:

  • Dissolve the coupled intermediate in DCM [0.1 M].

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1-2 hours.

  • Neutralization (Critical): The product will be a TFA salt. To isolate the free base, quench carefully with Saturated NaHCO3 or pass through an SCX-2 (Strong Cation Exchange) cartridge.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle allows for rational troubleshooting.

The Catalytic Cycle (BrettPhos/RuPhos Specific)

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineCoord + Amine AmidoComplex Pd-Amido Complex (Ar-Pd-NHR) AmineCoord->AmidoComplex - Base-HBr Deprotonation Deprotonation (Base removes HBr) AmidoComplex->Pd0 Reductive Elimination (Fast with BrettPhos) Product Product (Ar-NH-R) AmidoComplex->Product ArBr Ar-Br (Protected Substrate) ArBr->OxAdd Amine R-NH2 (External Amine) Amine->AmineCoord Base Base (NaOtBu) Base->AmidoComplex

Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note: BrettPhos accelerates the Reductive Elimination step, which is often the rate-determining step for bulky amines.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor activation.Switch to Pd G4 precatalysts if using Pd(OAc)2. Ensure solvent is anhydrous.
Hydrodehalogenation (Ar-Br

Ar-H)

-Hydride elimination or solvent reduction.
The amine is acting as a reducing agent.[3] Switch from Dioxane to Toluene . Lower temperature slightly.
Bis-Arylation (Ar-N(R)-Ar)Highly reactive primary amine.Use BrettPhos (highly selective for mono-arylation).[4] Avoid XPhos for primary amines.
Product is stuck in aqueous layer Morpholine is highly polar.Do not use water washes for the final free base. Use DCM/IPA (3:1) for extraction or SCX solid-phase extraction.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Link

Sources

Application Notes & Protocols: Leveraging 3-(3-Bromophenyl)morpholine in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3-(3-Bromophenyl)morpholine Scaffold in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of contemporary pharmaceutical research. The morpholine moiety has been identified as a critical structural motif in the design of numerous kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) and PI3K-related kinase (PIKK) families.[2] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[2]

The 3-(3-Bromophenyl)morpholine scaffold represents a particularly compelling starting point for the development of novel kinase inhibitors. This scaffold combines the advantageous properties of the morpholine ring with the synthetic versatility of the bromophenyl group. The bromine atom serves as a valuable synthetic handle, enabling a wide range of cross-coupling reactions to introduce diverse chemical moieties. This allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-Bromophenyl)morpholine in the design and evaluation of next-generation kinase inhibitors.

Key Kinase Targets and the Rationale for Inhibition

The 3-(3-Bromophenyl)morpholine scaffold and its derivatives have shown significant promise in targeting several key kinases implicated in cancer and other diseases.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[3] The morpholine ring is a well-established pharmacophore for PI3K inhibitors, with early examples like LY294002 demonstrating its importance.[4][5] The development of inhibitors based on the arylmorpholine scaffold has led to isoform-specific PI3K inhibitors.[6]

Mammalian Target of Rapamycin (mTOR)

mTOR, a serine/threonine kinase, is a central regulator of cell growth and proliferation and exists in two distinct complexes, mTORC1 and mTORC2.[7] Given the close relationship between PI3K and mTOR, dual PI3K/mTOR inhibitors have emerged as a promising therapeutic strategy.[7] The morpholine scaffold is also a key feature in many potent and selective mTOR inhibitors.[8][9][10][11]

DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a member of the PIKK family and plays a critical role in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway.[5] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy.[12] Several DNA-PK inhibitors incorporate a morpholine ring, highlighting the versatility of this scaffold.[13][14][15]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. The 4-[(3-bromophenyl)amino]quinazoline and related pyrido[d]pyrimidine structures have been shown to be potent inhibitors of EGFR tyrosine kinase activity.[16][17][18] While not directly a 3-(3-Bromophenyl)morpholine derivative, this highlights the utility of the 3-bromophenyl moiety in targeting this important kinase.

Visualizing the Kinase Inhibition Landscape

Kinase_Targets A 3-(3-Bromophenyl)morpholine Scaffold PI3K PI3K A->PI3K Inhibition mTOR mTOR A->mTOR Inhibition DNAPK DNA-PK A->DNAPK Inhibition EGFR EGFR A->EGFR Potential for Inhibition B PI3K/AKT/mTOR Pathway B->PI3K B->mTOR C DNA Damage Response C->DNAPK D Growth Factor Signaling D->EGFR

Caption: Key kinase targets for inhibitors derived from the 3-(3-Bromophenyl)morpholine scaffold.

Synthetic Protocol: A Representative Example

The following protocol outlines a general synthetic route for the elaboration of 3-(3-Bromophenyl)morpholine into a potential kinase inhibitor, leveraging the bromine atom for a Suzuki cross-coupling reaction. This is a representative example, and reaction conditions may require optimization for specific target molecules.

Workflow for Synthesis

Synthesis_Workflow Start 3-(3-Bromophenyl)morpholine Step1 Suzuki Coupling (Arylboronic acid, Pd catalyst, base) Start->Step1 Product Target Kinase Inhibitor (e.g., with a substituted pyrimidine) Step1->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of a kinase inhibitor from 3-(3-Bromophenyl)morpholine.

Step-by-Step Methodology

Objective: To synthesize a bi-aryl compound by coupling 3-(3-Bromophenyl)morpholine with a suitable arylboronic acid.

Materials:

  • 3-(3-Bromophenyl)morpholine

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Dioxane/water mixture, DMF, or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-(3-Bromophenyl)morpholine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Assay Protocol: Evaluating Inhibitor Potency

The following is a general protocol for an in vitro kinase assay to determine the IC₅₀ value of a synthesized inhibitor against a target kinase, such as PI3K. This protocol can be adapted for other kinases with appropriate modifications to the substrate and detection method.[19][20][21][22][23]

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Step1 Incubate Kinase and Inhibitor Start->Step1 Step2 Initiate Reaction with ATP and Substrate Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Detect Kinase Activity (e.g., Luminescence, Fluorescence) Step3->Step4 Analysis Data Analysis (Calculate IC50) Step4->Analysis

Caption: Workflow for a typical in vitro kinase activity assay.

Step-by-Step Methodology

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase buffer

  • Substrate (e.g., phosphatidylinositol (PI) or a peptide substrate)

  • ATP

  • Test inhibitor (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all reagents to their final working concentrations in kinase buffer.

  • Inhibitor Dilution: Perform a serial dilution of the test inhibitor in DMSO, and then dilute further in kinase buffer.

  • Assay Plate Setup: Add the kinase and the serially diluted inhibitor (or DMSO for control) to the wells of a microplate.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a set period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or by adding the detection reagent).

  • Signal Detection: Add the detection reagent and incubate as required. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process of chemical synthesis and biological testing. The following table summarizes some general SAR trends observed for morpholine-containing kinase inhibitors.

Modification PositionObservationImplication for Design
Morpholine Ring Essential for hinge-binding in many PI3K and PIKK inhibitors.[2]Maintain the morpholine core for initial designs.
Substitutions on the morpholine ring can improve selectivity.[11][24]Explore substitutions to enhance isoform-specific inhibition.
Bromophenyl Ring The 3-bromo position is a versatile handle for introducing diverse substituents via cross-coupling.[16][17][18][25]Utilize Suzuki, Sonogashira, or Buchwald-Hartwig coupling to explore a wide range of chemical space.
The nature of the substituent at the 3-position significantly impacts potency and selectivity.Systematically vary the aryl or heteroaryl group to optimize activity.
Linker between Morpholine and Phenyl Ring Not directly applicable to 3-(3-Bromophenyl)morpholine, but in related structures, the linker length and rigidity are crucial.Consider the overall conformation of the molecule.

Conclusion and Future Directions

The 3-(3-Bromophenyl)morpholine scaffold is a valuable starting point for the development of novel kinase inhibitors targeting critical cellular pathways. Its inherent drug-like properties, combined with the synthetic tractability of the bromophenyl group, provide a robust platform for generating diverse chemical libraries and optimizing lead compounds. The protocols and insights provided in this document are intended to serve as a guide for researchers to effectively utilize this scaffold in their drug discovery efforts. Future work should focus on exploring novel cross-coupling partners to access unique chemical space, as well as detailed structure-based design to enhance inhibitor potency and selectivity against specific kinase isoforms.

References

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]

  • Measuring PI3K Lipid Kinase Activity. (n.d.). Springer Nature Experiments. [Link]

  • Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925. [Link]

  • Matulenko, M. A., et al. (2005). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(11), 3705–3720. [Link]

  • De Pascale, M., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. AIR Unimi. [Link]

  • Seltzman, H. H., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114106. [Link]

  • Andrs, M., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Journal of Medicinal Chemistry, 58(1), 41–71. [Link]

  • Liu, N., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget, 8(13), 22131–22150. [Link]

  • Kumar, A., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(11), 1888. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. [Link]

  • Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Pharmacology, 4, 5. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. [Link]

  • Ammar, M., et al. (2023). 6-Substituted morpholine and piperazine imidazo[1,2-b]pyridazines are potent TAK1 inhibitors with activity against multiple myeloma cells. RSC Medicinal Chemistry, 14(12), 2419–2426. [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(5), 683–691. [Link]

  • Lee, S., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [Link]

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link]

  • Smith, S. A., et al. (2024). Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. Scientific Reports, 14(1), 19992. [Link]

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link]

  • Phosphoinositide 3-kinase inhibitor. (2023). In Wikipedia. [Link]

  • mTOR inhibitors. (2023). In Wikipedia. [Link]

  • Nagasawa, H., et al. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 23(8), 4264. [Link]

  • Verheijen, J. C., et al. (2010). Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha. Bioorganic & Medicinal Chemistry Letters, 20(8), 2654–2657. [Link]

  • Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(6), 1634–1638. [Link]

  • Van der Pijl, F., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4335. [Link]

  • Al-Salama, Z. T., & Syed, Y. Y. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 13, 972337. [Link]

  • Ahmed, A. A. M., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 27(19), 6667. [Link]

Sources

Application Note: Strategic Derivatization of 3-(3-Bromophenyl)morpholine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3-(3-Bromophenyl)morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and biologically active molecules.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug candidates.[1] The 3-phenylmorpholine backbone, in particular, is a versatile scaffold found in compounds targeting a range of biological endpoints.[3][4]

This application note provides a detailed guide for the strategic derivatization of 3-(3-Bromophenyl)morpholine, a key starting material for generating a library of analogs for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to drug discovery, systematically modifying a lead compound's structure to understand how these changes affect its biological activity.[2] By exploring chemical space around the 3-(3-Bromophenyl)morpholine core, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties.

This guide will detail protocols for two primary diversification strategies: modification of the morpholine nitrogen (N-acylation and N-alkylation) and functionalization of the bromophenyl ring via Suzuki-Miyaura cross-coupling. We will delve into the rationale behind experimental choices and provide step-by-step protocols for synthesis, purification, and characterization.

Strategic Derivatization Pathways

The derivatization of 3-(3-Bromophenyl)morpholine offers two primary handles for chemical modification: the secondary amine of the morpholine ring and the bromine atom on the phenyl ring. The following diagram illustrates the overall synthetic strategy.

G A 3-(3-Bromophenyl)morpholine B N-Acylation A->B C N-Alkylation A->C D Suzuki Coupling A->D E N-Acyl Derivatives B->E F N-Alkyl Derivatives C->F G 3-(3-Aryl)phenyl)morpholine Derivatives D->G H SAR Library Generation E->H F->H G->H

Caption: Synthetic derivatization workflow for 3-(3-Bromophenyl)morpholine.

Part 1: Modification of the Morpholine Nitrogen

The secondary amine of the morpholine ring is a nucleophilic center that can be readily functionalized through acylation and alkylation, allowing for the introduction of a wide variety of substituents.

N-Acylation of 3-(3-Bromophenyl)morpholine

N-acylation introduces an amide bond, which can act as a hydrogen bond donor or acceptor and can influence the molecule's conformation and interaction with biological targets. This reaction is typically performed by treating the morpholine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Protocol: N-Acetylation of 3-(3-Bromophenyl)morpholine

  • Reaction Setup: To a solution of 3-(3-Bromophenyl)morpholine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol).

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[5][6]

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Acylating AgentBaseSolventTypical Yield
Acetyl chlorideTriethylamineDichloromethane>90%
Benzoyl chloridePyridineDichloromethane>85%
Acetic anhydrideTriethylamineDichloromethane>95%
N-Alkylation of 3-(3-Bromophenyl)morpholine

N-alkylation introduces alkyl or substituted alkyl groups, which can modulate lipophilicity, steric bulk, and basicity. This is commonly achieved via a nucleophilic substitution reaction with an alkyl halide in the presence of a base.

Protocol: N-Benzylation of 3-(3-Bromophenyl)morpholine

  • Reaction Setup: In a round-bottom flask, suspend 3-(3-Bromophenyl)morpholine (1.0 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (15 mL).[7]

  • Addition of Alkylating Agent: Add benzyl bromide (1.2 mmol) to the suspension.[7]

  • Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC.[8]

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.[7]

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Alkyl HalideBaseSolventTemperatureTypical Yield
Benzyl bromideK₂CO₃AcetonitrileReflux~85-95%
Ethyl iodideNaHDMFRoom Temp.~80-90%
Methyl iodideK₂CO₃AcetoneReflux~90-98%

Part 2: Modification of the Bromophenyl Ring via Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or its ester derivative, enabling the introduction of a vast array of aryl and heteroaryl substituents.[9][10]

The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki coupling.[11][12] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The base plays a critical role in activating the boronic acid for transmetalation.[10]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(Ln) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Product) F->G G cluster_0 SAR Study Workflow A Synthesized Derivative Library B Biological Screening (In vitro assays) A->B C Data Analysis: Potency (IC₅₀/EC₅₀) Selectivity B->C D Identify Active Compounds ('Hits') C->D E Establish SAR: Correlate Structure with Activity D->E F Lead Optimization: Design Next Generation of Compounds E->F

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(3-Bromophenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Ticket Priority: High | Topic: Yield Optimization & Troubleshooting

Executive Summary & Route Selection

User Query: "My yields for 3-(3-bromophenyl)morpholine are consistently low (<30%). I am seeing side products and difficulty isolating the free amine."

Senior Scientist Analysis: The synthesis of 3-aryl morpholines, particularly those retaining a sensitive aryl bromide (essential for downstream Suzuki/Buchwald couplings), is often underestimated. The "textbook" reaction of


-bromoacetophenones with ethanolamine fails due to three competing pathways:
  • Polyalkylation: The primary amine of ethanolamine reacts twice with the highly electrophilic phenacyl bromide.

  • Pyrazine Formation: Self-condensation of the intermediate amino-ketone leads to oxidized pyrazine dimers.

  • Debromination: Inappropriate reduction methods (e.g., Pd/C catalytic hydrogenation) strip the aryl bromide.

To maximize yield, you must switch from direct alkylation to a Protected Stepwise Cyclization protocol.

Recommended Synthetic Workflow

We recommend the N-Benzyl Ethanolamine Route coupled with ACE-Cl Deprotection . This pathway locks the nitrogen to prevent over-alkylation and uses non-hydrogenolytic deprotection to preserve the aryl bromide.

SynthesisWorkflow Start 3-Bromophenacyl Bromide Inter1 Amino-Ketone Intermediate Start->Inter1 DCM, 0°C SN2 Reagent N-Benzyl Ethanolamine Reagent->Inter1 Red Reduction (NaBH4) Inter1->Red Inter2 Amino-Alcohol (Diastereomers) Red->Inter2 Cyc Cyclization (H2SO4 or Mitsunobu) Inter2->Cyc Protected N-Benzyl Morpholine Cyc->Protected Deprot Deprotection (ACE-Cl) Protected->Deprot Final 3-(3-Bromophenyl) morpholine Deprot->Final

Figure 1: Optimized synthetic pathway avoiding dialkylation and debromination.

Detailed Protocol & Optimization

Step 1: Controlled Alkylation
  • Reagents: 2-Bromo-1-(3-bromophenyl)ethanone (1.0 equiv), N-Benzyl ethanolamine (1.05 equiv), DIPEA (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Critical Control Point: Temperature must be maintained at 0°C during addition.

  • Why: The phenacyl bromide is a lachrymator and highly reactive. Adding the amine too fast at room temperature causes an exotherm that promotes the formation of the bis-alkylated impurity (a major yield killer).

Step 2: Diastereoselective Reduction
  • Reagents: Sodium Borohydride (NaBH

    
    , 2.0 equiv).
    
  • Solvent: Methanol (anhydrous).[1]

  • Protocol: Add NaBH

    
     portion-wise at 0°C.
    
  • Expert Insight: Do NOT use catalytic hydrogenation (H

    
    , Pd/C) to reduce the ketone or imine intermediates. This will result in hydrodebromination, yielding 3-phenylmorpholine instead of the brominated target [1].
    
Step 3: Cyclization (The Bottleneck)

This is where most users lose yield. Choose the method based on your scale and equipment.

MethodReagentsConditionsProsCons
Acid Dehydration 70% H

SO

140°C, 2hScalable, cheapHarsh; can cause elimination to styrenes.
Mitsunobu PPh

, DIAD
THF, 0°C to RTMild, high yieldExpensive; difficult byproduct removal (POPh

).
Appel-Type CBr

, PPh

DCM, refluxGood for small scaleAtom uneconomical.

Recommendation: For <10g scale, use Mitsunobu conditions to ensure ring closure without elimination side products. For >10g, use 70% H


SO

but strictly monitor time to prevent charring.
Step 4: Deprotection (Preserving the Bromine)
  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

  • Solvent: 1,2-Dichloroethane (reflux) followed by Methanol (reflux).

  • Mechanism: ACE-Cl forms a carbamate which thermally decomposes to the secondary amine.

  • Why: This avoids the use of Pd/C, guaranteeing the retention of the aryl bromide [2].

Troubleshooting Guide (FAQ)

Issue: "I lost the bromine atom during the reaction."
  • Diagnosis: You likely used a reductive method involving Palladium (Pd) or Nickel (Ni) catalysts, or Lithium Aluminum Hydride (LiAlH

    
    ) at reflux.
    
  • Fix: Switch to Sodium Borohydride (NaBH

    
    )  for ketone reduction and ACE-Cl  for N-debenzylation. Aryl bromides are labile under standard hydrogenation conditions.
    
Issue: "My product is water-soluble and I can't extract it."
  • Diagnosis: Morpholines are polar amines. If the pH is not high enough during workup, the nitrogen remains protonated (salt form) and stays in the aqueous layer.

  • Fix:

    • Adjust aqueous layer pH to >12 using NaOH.

    • Saturate the aqueous layer with NaCl (salting out).

    • Use DCM:Isopropanol (3:1) as the extraction solvent. Standard ether/ethyl acetate extractions are often insufficient for free morpholines.

Issue: "I see a major impurity with double the molecular weight."
  • Diagnosis: This is the bis-alkylated byproduct formed in Step 1.

  • Fix: Ensure you are using N-benzyl ethanolamine, not unsubstituted ethanolamine. If you are already using the protected amine, increase the dilution (0.1 M) and add the bromide slowly to the amine solution, not vice-versa.

Diagnostic Logic Tree

Use this flow to diagnose your specific yield failure.

Troubleshooting Problem Low Yield / Impure Product Check1 Is the Aryl Bromide intact? Problem->Check1 Check2 Is the product stuck in water? Check1->Check2 Yes Solution1 STOP Pd/H2 hydrogenation. Use ACE-Cl for deprotection. Check1->Solution1 No Check3 Is there a dimer impurity? Check2->Check3 No Solution2 Use DCM:IPA (3:1) extraction. Saturate aqueous phase with NaCl. Check2->Solution2 Yes Solution3 Switch to N-Benzyl Ethanolamine. Lower temp to 0°C. Check3->Solution3 Yes

Figure 2: Troubleshooting logic for common failure modes in 3-arylmorpholine synthesis.

References

  • BenchChem Tech Support. (2025).[2] Preventing debromination in subsequent reaction steps. BenchChem.[2] 3[4]

  • Organic Chemistry Portal. (2014). Benzyl (Bn) Protective Group: Deprotection Strategies.[5][6] Chem-Station. 5[4][7]

  • National Institutes of Health (NIH). (2022). A New Strategy for the Synthesis of Substituted Morpholines. PMC. 8

  • Organic Syntheses. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[9] ChemRxiv. 9[4][7]

Sources

Troubleshooting guide for the purification of brominated organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Introduction

Purifying brominated organic compounds presents a unique paradox in organic synthesis: the carbon-bromine (C-Br) bond is often the desired functional handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), yet this same lability makes it prone to premature cleavage.

Common failure modes include photolytic debromination , thermal dehydrobromination (elimination of HBr), and acid-catalyzed hydrolysis on silica gel. This guide moves beyond standard protocols to address the mechanistic root causes of purification failure, providing self-validating workflows to preserve the integrity of your halogenated scaffold.

Troubleshooting Guide (Q&A Format)

Category A: Chromatography & Stationary Phase Issues

Q: Why does my brominated product turn dark or decompose effectively when loaded onto a silica gel column?

A: This is a classic symptom of acid-catalyzed decomposition. Standard silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist).

  • The Mechanism: Labile bromides, particularly

    
    -bromo ketones  and allylic/benzylic bromides , are susceptible to elimination reactions catalyzed by the silanol groups on the silica surface. This generates HBr, which further autocatalyzes the decomposition, leading to dark "tar" bands.
    
  • The Fix: You must neutralize the stationary phase.

    • Method 1 (Pre-treatment): Slurry the silica gel in a solvent containing 1–5% triethylamine (Et

      
      N) before packing. Flush with pure solvent to remove excess amine before loading your sample.
      
    • Method 2 (Mobile Phase Modifier): Add 0.1% to 0.5% Et

      
      N directly to your eluent system.
      
    • Alternative: Switch to neutral alumina (Grade III), which is far less aggressive toward acid-sensitive halides [1].

Q: My compound streaks/tails significantly, making separation from impurities impossible.

A: Tailing often indicates that the compound is interacting strongly with the silanols (hydrogen bonding) or partially decomposing during elution.

  • The Fix:

    • Increase Flow Rate: Brominated compounds should not linger on the column. Use Flash Chromatography with higher pressure to minimize residence time.

    • Solvent Polarity: Ensure your compound elutes at an R

      
       of 0.3–0.4. If it sticks (R
      
      
      
      < 0.2), the prolonged exposure to silica increases degradation risk.
Category B: Distillation & Thermal Instability[1]

Q: During vacuum distillation, my clear distillate turns purple/brown in the receiving flask.

A: This indicates the liberation of elemental bromine (Br


) or HBr due to thermal instability.
  • The Mechanism: At elevated temperatures, even weak bases or metal impurities can trigger dehydrobromination. The HBr produced can oxidize to Br

    
     in the presence of trace air, coloring the product.
    
  • The Fix:

    • Lower the Bath Temperature: Use a higher vacuum (< 1 mmHg) to reduce the boiling point.

    • Acid Scavengers: Add a solid base like anhydrous K

      
      CO
      
      
      
      or NaHCO
      
      
      to the distillation pot (not the receiver) to neutralize HBr in situ [2].
    • Inert Atmosphere: Bleed dry nitrogen or argon into the capillary, not air.

Category C: Reaction Workup & Impurity Removal

Q: How do I completely remove unreacted elemental bromine (Br


) before purification? 

A: attempting to rotovap excess bromine is dangerous and corrosive.[1][2] It must be chemically quenched.

  • The Fix: Wash the organic layer with a reducing agent.

    • Reagent: 10% aqueous Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      )
      or Sodium Bisulfite (NaHSO
      
      
      )
      .
    • Endpoint: The red/brown organic layer will turn clear/yellow. The aqueous layer may become cloudy due to sulfur precipitation (if using thiosulfate in highly acidic media), but the bromine will be consumed [3].

Strategic Decision Matrix

The following workflow illustrates the decision logic for selecting the optimal purification method based on compound stability and physical state.

PurificationStrategy Start Crude Brominated Mixture State Physical State? Start->State Solid Solid State->Solid High MP Liquid Liquid/Oil State->Liquid Low MP Recryst Recrystallization Solid->Recryst Preferred Column Chromatography Solid->Column Complex Mixture Distill Distillation Liquid->Distill Thermally Stable Liquid->Column Thermally Labile VacDistill High Vac Distillation (<1 mmHg) Distill->VacDistill Add K2CO3 to Pot Sensitivity Acid/Silica Sensitive? Column->Sensitivity NeutralSilica Neutralized Silica (1% Et3N) Sensitivity->NeutralSilica Yes (Alpha-Bromo Ketones) Alumina Neutral Alumina Sensitivity->Alumina Yes (High Sensitivity) StandardSilica Standard Flash (Fast Elution) Sensitivity->StandardSilica No (Aryl Bromides)

Figure 1: Decision matrix for selecting purification methodology based on compound stability and physical state.

Detailed Experimental Protocols

Protocol A: Neutralization of Silica Gel

Use this for


-bromo ketones, allylic bromides, or any compound that turns dark on TLC plates.
  • Preparation: Calculate the required amount of silica gel (usually 20:1 to 50:1 silica:compound ratio).

  • Slurry Formation: Suspend the silica in the starting eluent (e.g., Hexanes/EtOAc).

  • Neutralization: Add Triethylamine (Et

    
    N)  to the slurry to reach a concentration of 1% (v/v). Stir for 5 minutes.
    
  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2–3 column volumes (CV) of the pure eluent (without Et

    
    N) to remove excess free amine. Note: A trace amount of amine remaining on the silica surface is desirable.
    
  • Loading: Load your crude sample and elute immediately.

Protocol B: Quenching & Removal of Excess Bromine

Essential workup step before any purification.

  • Dissolution: Ensure the crude reaction mixture is dissolved in an organic solvent (DCM, EtOAc, or Ether).[3]

  • Preparation of Quench: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    .
  • Washing: Add the quench solution to the separatory funnel containing the organic layer. Shake vigorously.

    • Observation: The dark red/brown color of Br

      
       should fade to a pale yellow or clear solution.
      
  • Separation: Drain the aqueous layer.[4]

  • Polishing: Wash the organic layer once with brine, dry over anhydrous Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    for very acidic sensitive compounds as it is slightly Lewis acidic), and concentrate [3].
Protocol C: Recrystallization of N-Bromosuccinimide (NBS)

NBS degrades over time to release Brngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 (turning yellow). Pure NBS is white. Using yellow NBS leads to side reactions.
  • Solvent: Water (H

    
    O).
    
  • Ratio: ~10 g NBS per 100 mL Water.

  • Procedure:

    • Heat water to 90–95°C (do not boil vigorously to avoid volatilizing Br

      
       excessively).
      
    • Add crude NBS and stir until dissolved.

    • Filtration (Crucial): If insoluble impurities remain, filter rapidly through a pre-warmed funnel.

    • Cooling: Allow the filtrate to cool slowly to room temperature, then on ice for 1 hour.

    • Collection: Filter the white crystals and wash with a small amount of ice-cold water.

    • Drying: Dry in a vacuum desiccator over P

      
      O
      
      
      
      or silica gel (avoid heat) [4].

Comparative Data: Quenching Agents

AgentChemical FormulaMechanismBest Use CaseNotes
Sodium Thiosulfate Na

S

O

Reduces Br

to Br

, oxidizes to tetrathionate.[5]
General PurposeCan precipitate sulfur in highly acidic media.[2]
Sodium Bisulfite NaHSO

Reduces Br

to Br

, oxidizes to sulfate.
Acidic MixturesReleases SO

gas; use in hood.
Sodium Sulfite Na

SO

Reduces Br

to Br

.[5]
Basic/Neutral MixturesMild, less gas evolution than bisulfite.
Cyclohexene C

H

Reacts with Br

to form 1,2-dibromocyclohexane.
Anhydrous WorkupsScavenges Br

without adding water; product remains in organic layer.

References

  • BenchChem Technical Support. (2025).[3][2][6][7][8] Managing thermal instability of alpha-bromo ketones. Retrieved from 6

  • Organic Syntheses. (1933). Alkyl and Alkylene Bromides. Org. Synth. 13, 20. Retrieved from 9

  • BenchChem Technical Support. (2025). Removal of Unreacted Bromine from Synthesis Mixtures. Retrieved from 2

  • Wikipedia. (2025). N-Bromosuccinimide Preparation and Purification. Retrieved from 10

  • LibreTexts Chemistry. (2022). Reagent Purification: N-Bromosuccinimide. Retrieved from 11

Sources

Optimization of reaction conditions for N-arylation of morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Process Chemistry Technical Support Center. The N-arylation of morpholine is a critical transformation in medicinal chemistry, frequently utilized to synthesize key pharmacophores found in FDA-approved drugs such as the antibiotic Linezolid, the anticancer agent Gefitinib, and various biologically active 4-aminoquinazoline derivatives[1][2].

Achieving high yields and excellent selectivity requires precise control over the catalytic cycle. Whether you are employing Palladium-catalyzed Buchwald-Hartwig aminations or Copper-catalyzed Ullmann couplings, this guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your C-N cross-coupling workflows.

Diagnostic Decision Matrix: Selecting the Right Pathway

Before troubleshooting a failed reaction, ensure your foundational reaction design aligns with the electronic and steric nature of your substrates.

DecisionMatrix Start Substrate: Aryl Halide + Morpholine CheckHalide Identify the Halide Leaving Group Start->CheckHalide ArylI Aryl Iodide (Ar-I) CheckHalide->ArylI ArylBr Aryl Bromide (Ar-Br) CheckHalide->ArylBr ArylCl Aryl Chloride (Ar-Cl) CheckHalide->ArylCl Ullmann Ullmann Coupling (CuI, Diamine, Base, 100°C) ArylI->Ullmann Cost-effective, High Reactivity Buchwald Buchwald-Hartwig (Pd, Bulky Ligand, Base, 80°C) ArylI->Buchwald Risk of PdI2 Precipitation ArylBr->Buchwald Standard Choice ArylCl->Buchwald Requires Bulky Ligands

Caption: Decision matrix for selecting optimal morpholine N-arylation conditions based on aryl halides.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing high levels of hydrodehalogenation (reduced arene) instead of the desired N-aryl morpholine in my Pd-catalyzed reaction?

Symptom: LC-MS analysis of the crude mixture shows a large peak corresponding to the dehalogenated starting material (Ar-H) and unreacted morpholine. Causality: This is a classic competing side reaction in the Buchwald-Hartwig amination of secondary amines like morpholine. After the amine coordinates to the Pd(II) oxidative addition complex and is deprotonated, the resulting Pd-amido intermediate can undergo either the desired reductive elimination (forming the C-N bond) or an undesired β-hydride elimination[3]. Because morpholine possesses β-hydrogens, it can eliminate to form an imine and a Pd-H species, which subsequently reductively eliminates to yield the reduced arene[3]. Optimization Strategy:

  • Ligand Tuning: Switch to sterically demanding, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or specialized NHC ligands like PEPPSI-iPent[4][5]. The steric bulk forces the Pd center into a geometry that accelerates reductive elimination, effectively outcompeting the slower β-hydride elimination pathway[5].

  • Base Selection: Strong bases like NaOtBu (pKa ~19) can exacerbate side reactions if your substrate is base-sensitive[5]. Switch to weaker bases like Cs₂CO₃ or K₃PO₄, though this may require slightly higher temperatures (90-100 °C) to facilitate the deprotonation step[5].

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Binding L-Pd(II)(Ar)(Morpholine)(X) OxAdd->AmineCoord + Morpholine Amido Deprotonation L-Pd(II)(Ar)(NR2) AmineCoord->Amido + Base, - HX Amido->Pd0 Reductive Elimination Product N-Aryl Morpholine (Target Product) Amido->Product Desired Pathway SideProd Reduced Arene (Hydrodehalogenation) Amido->SideProd β-Hydride Elimination

Caption: Buchwald-Hartwig catalytic cycle illustrating the competing β-hydride elimination pathway.

Q2: My Ullmann coupling with morpholine and an electron-rich aryl chloride is stalling at <20% conversion. How can I drive this to completion?

Symptom: The reaction stalls early, and increasing the temperature leads to decomposition and complex mixtures rather than product formation. Causality: The classic Ullmann reaction relies on the oxidative addition of an aryl halide to an active Cu(I) species to form a highly reactive Cu(III) intermediate[6][7]. Aryl chlorides possess high C-Cl bond dissociation energies, making this oxidative addition thermodynamically unfavorable, especially if the aromatic ring is electron-rich[8]. Optimization Strategy:

  • Change the Catalytic System: For aryl chlorides, Palladium-catalyzed Buchwald-Hartwig amination is vastly superior to Copper. The reactivity trend for Pd is ArBr > ArCl > ArI > ArOTf, whereas for Cu it is strictly ArI > ArBr >> ArCl[5][8].

  • Ligand Acceleration (If Cu is mandatory): If you must use Cu (e.g., for cost or trace-metal regulations in API synthesis), switch the substrate to an aryl iodide and employ bidentate ligands such as diamines (e.g., N,N'-dimethylethylenediamine) or diketones[6][8]. These ligands stabilize the Cu(I) oxidation state, increase the solubility of the copper complex in organic solvents, and prevent the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species[7][8].

Q3: How does the hygroscopic nature of morpholine affect my reaction, and how should I handle it?

Symptom: Inconsistent yields between batches; rapid precipitation of black palladium (Pd black) upon adding the catalyst. Causality: Morpholine is highly hygroscopic[9]. Trace water in the reaction mixture can prematurely quench the active Pd(0) catalyst, hydrolyze the aryl halide to a phenol, or react with strong alkoxide bases (like NaOtBu) to generate hydroxide ions (NaOH)[5][9]. This alters the transmetalation dynamics and irreversibly poisons the catalyst. Optimization Strategy:

  • Purification: Neutralize commercial morpholine, dry the crude product over KOH pellets for 30-60 minutes, and perform a careful fractional distillation over sodium metal to obtain anhydrous morpholine[9].

  • Handling: Store the purified morpholine under a nitrogen or argon atmosphere and strictly adhere to Schlenk techniques for all reaction setups.

Q4: We need to scale up a morpholine N-arylation to a kilogram scale for an API intermediate. What are the engineering considerations?

Symptom: Scaling from 1g to 100g in batch results in a 30% drop in yield and significant impurity formation. Causality: Batch scale-up of cross-couplings often suffers from poor heat transfer and inadequate mixing of heterogeneous bases (e.g., Cs₂CO₃), leading to localized hot spots that degrade the catalyst. Optimization Strategy: Transition to Continuous Flow Chemistry . For example, the synthesis of a Linezolid intermediate via the tandem N-arylation of morpholine with 2,4-difluoronitrobenzene was successfully scaled using a high-pressure, high-temperature flow reactor (e.g., Phoenix Flow Reactor)[2][10]. Flow reactors provide superior mass and heat transfer, allowing the reaction to be safely run at elevated temperatures and pressures (e.g., 100 °C, 35 bar) with precise residence times, significantly reducing catalyst deactivation and achieving high throughput (e.g., 1.47 kg/day )[2][10].

Quantitative Data: Reaction Parameter Comparison

The following table summarizes the optimized parameters for morpholine N-arylation based on the chosen catalytic system:

ParameterBuchwald-Hartwig (Palladium)Ullmann-Type (Copper)
Preferred Halide Ar-Br, Ar-Cl, Ar-OTf[5]Ar-I, Ar-Br[8]
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd-PEPPSI[4][5]CuI, Cu(OAc)₂, Cu powder[7][8]
Optimal Ligands RuPhos, BrettPhos, BINAP, NHCs[4][5]N,N'-dimethylethylenediamine, Proline[8]
Standard Bases NaOtBu, tBuOK, Cs₂CO₃, K₃PO₄[4][5]K₂CO₃, Cs₂CO₃, K₃PO₄[6]
Typical Solvents Toluene, 1,4-Dioxane, THF[5][11]DMF, DMSO, Toluene[6]
Temperature Range 80 °C – 110 °C[5]90 °C – 150 °C[7]
Moisture Sensitivity Extremely High (Requires Schlenk)Moderate to High[7]

Validated Experimental Methodologies

Protocol A: General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination

This self-validating protocol utilizes a pre-catalyst approach to ensure consistent generation of the active Pd(0) species[5].

  • Preparation: Oven-dry all glassware and magnetic stir bars at 120 °C overnight. Cool under a stream of dry nitrogen.

  • Reagent Loading: To a Schlenk flask, add the aryl halide (1.0 equiv), Pd(OAc)₂ (1-2 mol%), RuPhos ligand (2-4 mol%), and NaOtBu (1.5 equiv)[5]. (Note: If the aryl halide is a liquid, add it in step 4).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with nitrogen (repeat 3 times).

  • Solvent & Amine Addition: Via a nitrogen-purged syringe, add anhydrous, degassed Toluene (to reach 0.2 M concentration), followed by freshly distilled, anhydrous morpholine (1.2 equiv)[9].

  • Reaction Execution: Place the flask in a pre-heated oil bath at 85–100 °C. Stir vigorously for 4–12 hours. Validation Step: Monitor the reaction via TLC or LC-MS until the aryl halide is fully consumed[11].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: General Procedure for Cu-Catalyzed Ullmann-Type N-Arylation

Designed for the cost-effective coupling of electron-deficient aryl iodides[6][8].

  • Preparation: In a clean, dry reaction vial equipped with a stir bar, add the aryl iodide (1.0 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv)[6].

  • Ligand Addition: Add the bidentate ligand, such as N,N'-dimethylethylenediamine (20 mol%), which acts to solubilize the Cu(I) species and prevent precipitation[8].

  • Solvent & Amine Addition: Add anhydrous DMF or DMSO (0.5 M), followed by morpholine (1.5 equiv)[6].

  • Reaction Execution: Purge the vial with nitrogen, seal tightly, and heat to 100–120 °C for 12–24 hours[7]. Validation Step: The reaction mixture will typically turn a deep blue or green color, indicating the successful formation of the active copper-amine complex.

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF/DMSO, dry over anhydrous Na₂SO₄, concentrate, and purify.

References

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • RSC. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.).
  • ThalesNano. (n.d.). KILOGRAM SCALE SYNTHESIS OF A LINEZOLID ANALOGUE INTERMEDIATE VIA TANDEM N-ARYLATION AND NITRO GROUP REDUCTION IN A PHOENIX™ I. ThalesNano.
  • Thieme. (n.d.).
  • BYJU'S. (2020). Ullmann Reaction. BYJU'S.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.
  • ThalesNano. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • MilliporeSigma. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia.

Sources

Technical Support Center: Stability of 3-(3-Bromophenyl)morpholine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3-Bromophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3-(3-Bromophenyl)morpholine in acidic environments.

Q1: What are the primary stability concerns for 3-(3-Bromophenyl)morpholine in acidic solutions?

A1: The main stability concern for 3-(3-Bromophenyl)morpholine under acidic conditions is the potential for acid-catalyzed degradation of the morpholine ring. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, can be susceptible to ring-opening reactions when exposed to strong acids. While the ether linkage is generally stable, the presence of the nitrogen atom can influence its reactivity. Protonation of the nitrogen atom can make the molecule more susceptible to nucleophilic attack, potentially leading to ring cleavage.

Q2: How does the 3-bromophenyl substituent affect the stability of the morpholine ring?

A2: The 3-bromophenyl group at the 3-position of the morpholine ring is an electron-withdrawing group. This can have a modest impact on the basicity of the morpholine nitrogen. More significantly, its steric bulk may influence the accessibility of the nitrogen and oxygen atoms to reagents, potentially affecting the rate of degradation compared to unsubstituted morpholine. The core principles of morpholine chemistry, however, remain relevant.[1][2]

Q3: What are the likely degradation products of 3-(3-Bromophenyl)morpholine in an acidic medium?

A3: While specific degradation pathways for 3-(3-Bromophenyl)morpholine are not extensively documented in publicly available literature, we can hypothesize based on the known reactivity of morpholine derivatives.[3] Acid-catalyzed ring-opening is a plausible degradation route. This could result in the formation of a substituted amino alcohol. The exact structure of the degradation product would depend on the specific reaction conditions, such as the type of acid used, temperature, and the presence of other nucleophiles.

Q4: At what pH range should I be concerned about the stability of this compound?

A4: Significant degradation is more likely to occur at a low pH, typically below pH 3, especially when heated. However, the exact pH at which degradation becomes significant can depend on various factors, including the specific acid used, the concentration of the solution, the temperature, and the duration of exposure. It is always recommended to perform preliminary stability studies under your specific experimental conditions.

Q5: How can I minimize the degradation of 3-(3-Bromophenyl)morpholine during my experiments?

A5: To minimize degradation, consider the following:

  • pH Control: If possible, maintain the pH of your solution as close to neutral as your experimental protocol allows. Use appropriate buffer systems to maintain a stable pH.

  • Temperature Control: Avoid excessive heat. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Solvent Choice: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions.

  • Inert Atmosphere: For prolonged storage or reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be exacerbated by acidic conditions.

  • Fresh Solutions: Prepare solutions of 3-(3-Bromophenyl)morpholine fresh whenever possible and avoid long-term storage of acidic solutions.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with 3-(3-Bromophenyl)morpholine in acidic media.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)

Symptom: You observe additional, unexpected peaks in your HPLC or GC chromatogram after subjecting your sample containing 3-(3-Bromophenyl)morpholine to acidic conditions.

Possible Cause & Troubleshooting Steps:

Potential Cause Troubleshooting & Optimization
Acid-Catalyzed Degradation The new peaks are likely degradation products. To confirm, run a forced degradation study.
Impurity in Starting Material Analyze a sample of your starting material that has not been exposed to acid to check for pre-existing impurities.
Reaction with Mobile Phase/Solvent If using an acidic mobile phase in HPLC, consider if the compound is degrading on the column. Try a less acidic mobile phase or a different column if possible. For GC, ensure the inlet temperature is not causing thermal degradation.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and demonstrating the specificity of your analytical method.[4][5][6][7]

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of 3-(3-Bromophenyl)morpholine Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to Neutralize Neutralize acid/base samples before analysis Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a stability-indicating method (e.g., RP-HPLC with UV/MS detection) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare chromatograms of stressed vs. unstressed samples Analyze->Compare Identify Identify and characterize major degradation products Compare->Identify MassBalance Perform mass balance calculation Identify->MassBalance

Caption: Workflow for a forced degradation study.

Issue 2: Loss of Parent Compound / Low Assay Value

Symptom: The concentration of 3-(3-Bromophenyl)morpholine is lower than expected after treatment with or formulation in an acidic medium.

Possible Cause & Troubleshooting Steps:

Potential Cause Troubleshooting & Optimization
Significant Degradation The compound is degrading under your experimental conditions. Refer to the forced degradation study results to understand the extent of degradation.
Precipitation The protonated form of the morpholine may have different solubility characteristics. Check for any precipitate in your sample. Adjust the solvent system if necessary.
Adsorption to Surfaces The compound may be adsorbing to the surfaces of your container (e.g., glass or plastic). Consider using silanized glassware.
Analytical Method Issues Ensure your analytical method is accurate and that the calibration standards are stable. For GC analysis of amines, derivatization may be necessary to improve peak shape and recovery.[8]

III. Detailed Experimental Protocols

This section provides detailed protocols for the analysis of 3-(3-Bromophenyl)morpholine and its potential degradation products.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS) detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or MS in positive ion mode
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 3-(3-Bromophenyl)morpholine in a 50:50 mixture of acetonitrile and water.

  • For analysis of samples from acidic conditions, dilute the sample with the mobile phase to an appropriate concentration. If the sample is highly acidic, neutralize it with a suitable base before dilution.

Protocol 2: GC-MS for Identification of Volatile Degradants

GC-MS can be useful for identifying volatile or semi-volatile degradation products.[9][10][11][12]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Sample Preparation:

  • For samples in aqueous acidic solutions, perform a liquid-liquid extraction.

  • Adjust the pH of the aqueous sample to basic (pH > 9) with a suitable base (e.g., NaOH).

  • Extract with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume before injection.

Logical Relationship Diagram

Troubleshooting_Logic cluster_investigation Investigation Path start Experiment with 3-(3-Bromophenyl)morpholine in acidic conditions problem Unexpected Results? (e.g., new peaks, low assay) start->problem check_stability Is degradation suspected? problem->check_stability Yes check_solubility Check for Precipitation problem->check_solubility review_method Review Analytical Method Parameters problem->review_method No forced_degradation Perform Forced Degradation Study check_stability->forced_degradation Yes analyze_start Analyze Starting Material for Impurities check_stability->analyze_start No solution Identify Root Cause & Optimize Protocol forced_degradation->solution analyze_start->solution check_solubility->solution review_method->solution

Caption: Logical flow for troubleshooting stability issues.

IV. References

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Retrieved from

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (2025). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1681. [Link]

  • ResearchGate. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ResearchGate. (n.d.). 6 questions with answers in MORPHOLINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 27(15), 4933. [Link]

Sources

Overcoming poor solubility of phenylmorpholine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PM-SOL-001

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Grease & Grit" Challenge

Welcome to the technical support center. If you are here, you are likely staring at a vial of a phenylmorpholine derivative that refuses to dissolve in your assay buffer, or worse, dissolved in DMSO but "crashed out" the moment it hit the aqueous media.

The Chemical Reality: Phenylmorpholine derivatives present a classic medicinal chemistry paradox. The morpholine ring is polar and basic (pKa ~7.0–8.5), but the substituted phenyl ring acts as a lipophilic anchor. At physiological pH (7.4), a significant fraction of the molecule exists as the uncharged free base, leading to poor aqueous solubility (often <10 µM).

This guide provides three validated workflows to overcome this. Do not skip the diagnostic steps.

Module 1: pH Manipulation & Salt Formation

The most robust method for this class of compounds.

The Science (Why it works)

Phenylmorpholines are weak bases. According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the pKa. To achieve thermodynamic stability in water, you must protonate the morpholine nitrogen.

Protocol A: In-Situ Salt Formation (For Immediate Assays)

Use this if you have the "Free Base" solid and need to run an aqueous assay.

  • Calculate pKa: Assume a pKa of 7.8 for generic phenylmorpholines if experimental data is unavailable.

  • Target pH: You must buffer your solution to pH < 5.8 (pKa - 2) to ensure >99% ionization.

  • The Acid Choice:

    • Standard: 0.1 M HCl (Good for general use).

    • High Solubility: Methanesulfonic acid (Mesylate salts often have higher solubility than chlorides).

    • Buffer Compatibility: Citric acid (Excellent for physiological compatibility).

Protocol B: The "Golden Rule" of Buffering

WARNING: A common failure mode is dissolving the drug in acid (e.g., 0.1 N HCl) and then diluting it into a strong neutral buffer (like PBS pH 7.4). The buffer neutralizes the acid, the pH spikes, and the drug precipitates.

Correct Workflow:

  • Dissolve compound in minimal 0.1 M HCl or DMSO.

  • Dilute into a low-pH buffer (e.g., Acetate buffer pH 5.0 or Citrate buffer pH 4.5) for the stock.

  • Only introduce to pH 7.4 media at the final, lowest concentration (<10 µM).

Module 2: The "DMSO Crash" Prevention (Cosolvents)

Addressing the "It dissolved in the stock but precipitated in the well" issue.

The Mechanism of Failure

When you inject a DMSO stock into water, the mixing is exothermic and creates local regions of supersaturation. Phenylmorpholines are prone to forming "nano-precipitates"—invisible aggregates that scatter light and give false-negative bioassay results.

Troubleshooting Workflow

DMSO_Dilution_Protocol Start Start: Solid Compound Stock 1. Make High Conc. Stock (DMSO) Start->Stock Direct Direct Dilution (1:1000 into Buffer) Stock->Direct Avoid Step 2. Intermediate Step (Dilute 1:10 into PEG400) Stock->Step Recommended Crash FAILURE: Precipitation / Crash Out Direct->Crash Final 3. Final Dilution (Into Assay Media) Step->Final Success SUCCESS: Stable Solution Final->Success

Figure 1: The "Intermediate Dilution" strategy prevents the kinetic shock that causes precipitation.

Recommended Cosolvent Limits
SolventMax Final % (Cell Culture)Max Final % (In Vivo - IV)Notes
DMSO 0.1% - 0.5%5% - 10%Standard. High concentrations are cytotoxic.
PEG 400 1%20% - 40%Excellent intermediate solvent.
Ethanol 0.5%10%Good for phenylmorpholines, but evaporates.

Module 3: Advanced Encapsulation (Cyclodextrins)

The "Nuclear Option" for stubborn compounds.

The Concept

If pH adjustment is toxic to your cells (e.g., you must work at pH 7.4) and cosolvents fail, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic phenyl ring inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.

Preparation Protocol (Self-Validating)
  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).

  • Add Compound: Add your phenylmorpholine excess solid to the vehicle.

  • Equilibrate: Shake/Vortex for 24–48 hours at room temperature.

  • Filter: Filter out undissolved solid.

  • Validate: The resulting clear filtrate is your stock. It is thermodynamically stable and will not precipitate upon dilution.

Frequently Asked Questions (FAQ)

Q: My solution turned cloudy after 10 minutes. Can I spin it down and use the supernatant? A: NO. If it turned cloudy, your concentration is unknown. You are likely dosing a fraction of what you think. Switch to the HP-β-CD protocol (Module 3) or lower the concentration.

Q: Can I use sonication to force it into solution? A: Sonication creates a metastable supersaturated state. It might look clear now, but it will likely precipitate during your overnight incubation, killing your cells via physical sedimentation (the "brick dust" effect) rather than chemical toxicity. Only use sonication to speed up equilibrium, not to force supersaturation.

Q: Why does my compound dissolve in DMSO but not in Ethanol? A: Phenylmorpholines are moderately polar. DMSO is a polar aprotic solvent (dipole moment 3.96 D), while Ethanol is polar protic (1.69 D). The higher polarity of DMSO stabilizes the dipole of the morpholine ring better.

References

  • Lipinski, C. A., et al. (2012). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1] Ziath.

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Roy, S. D., & Flynn, G. L. (1989).[4] Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil.[4] Pharmaceutical Research.[3][4][5][6][7]

Sources

Column chromatography techniques for purifying polar aromatic amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization for Column Chromatography of Anilines, Pyridines, and Heterocycles.

Mission Statement

Polar aromatic amines (anilines, pyridines, amino-heterocycles) are among the most notorious compound classes to purify. They exhibit two primary failure modes: severe peak tailing (due to interaction with acidic silanols) and oxidative degradation (turning "tar-black" on the column). This guide moves beyond standard textbook advice, offering field-proven protocols to neutralize stationary phase acidity and manage solubility issues.

Module 1: The "Tailing" Crisis (Silanol Interactions)

User Query: "My aniline derivative streaks across 20 test tubes. I’m losing mass and resolution. How do I sharpen the peak?"

Technical Diagnosis: Standard silica gel (


) is acidic (approximate surface pH 4–5). The surface is covered in silanol groups (

).[1] Polar aromatic amines are basic; they form strong hydrogen bonds or ionic interactions with these acidic protons. This "drag" causes the tailing.

The Solution: Competitive Binding (Base Deactivation) You must introduce a sacrificial base that binds to the silanols preferentially over your analyte.

Protocol A: The "TEA Wash" (Pre-treatment)

Best for: Sensitive compounds where you don't want base in the final fraction.

  • Pack your silica column (slurry or dry pack).

  • Flush with 2 Column Volumes (CV) of 1% Triethylamine (TEA) in Hexane (or your non-polar starting solvent).

  • Equilibrate with 2-3 CV of your starting mobile phase (without TEA).

  • Load sample and run.

    • Mechanism:[2][3][4] The TEA saturates the active silanol sites. Because it is washed out of the mobile phase, your compound elutes through a "neutralized" landscape without being contaminated by high levels of amine.

Protocol B: Mobile Phase Modifier (Constant Deactivation)

Best for: Very basic/stubborn amines.

  • Add 0.1% to 1.0% TEA or 1% Ammonium Hydroxide (

    
    )  directly to both mobile phase reservoirs (Solvent A and Solvent B).
    
  • Warning: TEA has a high boiling point (

    
    ). It can be difficult to remove from your product.[1][5][6][7] 
    
    
    
    is volatile but requires miscible solvents (e.g., DCM/MeOH).

Visualizing the Mechanism:

SilanolInteraction cluster_0 Standard Silica Surface cluster_1 Deactivated Surface Silanol Acidic Silanol (Si-OH) Amine Target Amine (R-NH2) Silanol->Amine H-Bonding (Drag/Tailing) Amine2 Target Amine (Elutes Freely) Amine->Amine2 Result: Sharp Peak Silanol2 Blocked Silanol (Si-O-TEA) TEA Triethylamine (Sacrificial Base) TEA->Silanol2 Preferential Binding

Caption: Competitive binding mechanism. TEA (Blue) blocks acidic silanol sites (Red), allowing the target amine (Yellow) to elute without drag.

Module 2: Stability & Oxidation (The "Brown Band" Phenomenon)

User Query: "My compound was yellow when I loaded it, but a black band is stuck at the top of the column. What happened?"

Technical Diagnosis: Aromatic amines are electron-rich and prone to radical oxidation. Silica gel can catalyze this oxidation due to its acidity and high surface area, effectively acting as a solid-state oxidant in the presence of air.

The Solution: Stationary Phase Switching If your compound is acid-sensitive or oxidation-prone, stop using Silica.

Comparison of Stationary Phases for Amines
FeatureStandard SilicaNeutral AluminaAmine-Functionalized Silica
Surface pH Acidic (~4-5)Neutral (~7.0)Basic (~9.[1][8]0)
Reactivity High (Oxidizing)LowLow
Tailing Risk High (Requires TEA)LowVery Low
Loading Capacity HighModerateModerate
Cost LowMediumHigh (but reusable)

Protocol: Switching to Neutral Alumina

  • Selection: Purchase "Neutral Alumina, Brockmann Grade III" (lower activity/water content).

  • Solvents: Use standard Ethyl Acetate/Hexane or DCM/MeOH.[9]

  • Advantage: Alumina does not require TEA modifiers. It retains the amine less strongly, often allowing elution with less polar solvents.[10]

Expert Insight: If you must use silica for unstable amines, use Amine-Functionalized Silica .[11] It acts like "Normal Phase" (use Hexane/EtOAc) but the surface is chemically bonded with amines, preventing your product from interacting with the backbone. It effectively "shields" the compound from degradation [1].

Module 3: Solubility & Mobile Phase Optimization

User Query: "I need 20% Methanol in DCM to move my compound, but I've heard this dissolves the silica. Is this true?"

Technical Diagnosis: This is a common myth. Methanol does not chemically dissolve silica significantly at neutral pH. However, high concentrations of Methanol (>10-15%) in Dichloromethane (DCM) create a physical stress on granular silica particles. The rapid swelling/heat of mixing causes the silica to fracture, shedding "fines" (micro-particles) that pass through the frit and contaminate your product as a white solid [2].

The Solution: The "Fines" Management Protocol

  • Use Spherical Silica: If you must use >10% MeOH/DCM, switch to spherical silica cartridges. They are resistant to fracture and generate fewer fines than irregular (granular) silica.[12]

  • The "Ammonia Trick": Instead of pure MeOH, use 7N

    
     in MeOH .
    
    • Recipe: Mix DCM with "7N Ammonia in Methanol" (e.g., 90:10 DCM:MeOH/NH3).

    • Benefit: The ammonia sharpens the peak (see Module 1) allowing you to elute the compound at a lower % of Methanol, reducing the risk of silica contamination.

  • Solid Loading: Polar amines often precipitate when injected in DCM/Hexane.

    • Protocol: Dissolve sample in MeOH/DCM

      
       Add Celite 545 (or silica) 
      
      
      
      Evaporate to dryness
      
      
      Load the powder into a pre-column cartridge. This prevents head-of-column precipitation.
Module 4: Reverse Phase Strategies (When Normal Phase Fails)

User Query: "Normal phase isn't separating my impurities. Can I use C18?"

Technical Diagnosis: Yes, but pH control is critical. At neutral/low pH (standard HPLC), amines are protonated (


). Charged species do not interact well with the hydrophobic C18 chains, leading to elution in the "void volume" (no retention).

The Solution: High pH Reverse Phase By raising the pH above the amine's pKa (usually pH 9-10), you force the amine into its neutral, free-base form (


). This drastically increases retention on C18 and improves peak shape [3].

Decision Tree: Method Selection

MethodSelection Start Start: Polar Aromatic Amine CheckStab Is compound acid sensitive or oxidizes in air? Start->CheckStab YesStab Yes: Unstable CheckStab->YesStab Yes NoStab No: Stable CheckStab->NoStab No Alumina Use Neutral Alumina or Amine-Silica YesStab->Alumina Silica Standard Silica NoStab->Silica Success Purification Complete Alumina->Success Tailing Does it tail/streak? Silica->Tailing AddTEA Add 1% TEA or NH4OH to Mobile Phase Tailing->AddTEA Yes Tailing->Success No RP Consider High pH Reverse Phase (C18) AddTEA->RP Still failing?

Caption: Decision matrix for selecting the correct stationary phase and modifier based on compound stability and chromatographic behavior.

Reverse Phase Buffer Recommendations:

  • Low pH (Standard): 0.1% Formic Acid. (Good for solubility, bad for retention of polar amines).

  • High pH (Recommended): 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

    • Note: Ensure your C18 column is "Hybrid" or rated for High pH (e.g., Waters XBridge/BEH, Phenomenex Gemini). Standard silica-C18 dissolves at pH > 8.

References
  • Teledyne ISCO. (2012).[13] RediSep® Amine Functionalized Column: Purification of High pKa Organic Compounds. Application Note AN31. Link

  • Biotage. (2023). Does Methanol Really Dissolve Silica During Flash Column Chromatography? The Flash Purification Blog. Link

  • Agilent Technologies. (2015). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Technical Overview.[10][13][14] Link

Sources

Technical Support Center: Pilot-Scale Synthesis of 3-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Process Chemists Document Version: 1.2 | Process: Petasis Borono-Mannich & Deoxygenative Reduction Route

Welcome to the Technical Support Center. As process chemists scale up the synthesis of privileged morpholine scaffolds, unexpected deviations in yield and purity often arise. This guide deconstructs the highly efficient, three-step, "two-pot" Petasis borono-Mannich route to 3-(3-Bromophenyl)morpholine. By understanding the mechanistic causality behind each reagent, you can transform empirical troubleshooting into a self-validating scientific process.

Process Overview & Mechanistic Pathway

The synthesis of 3-aryl morpholines has been revolutionized by a scalable sequence involving a Petasis borono-Mannich assembly, followed by deoxygenation and iminium reduction (1)[1]. This route avoids hazardous lithium aluminum hydride (LAH) reductions and utilizes stable, commercially available starting materials.

SynthesisWorkflow A Step 1: Petasis Reaction 3-Bromophenylboronic Acid + Glyoxal + Ethanolamine B Intermediate 1 2-Hydroxy-3-(3-bromophenyl) morpholine A->B Self-Assembly C Step 2: Deoxygenation Ms2O, Et3N, DCM 0 °C to RT B->C D Intermediate 2 3,4-Dihydro-2H-1,4-oxazine C->D Mesylation & Elimination E Step 3: Reduction STAB, Acetic Acid D->E F Final Product 3-(3-Bromophenyl) morpholine E->F Iminium Reduction

Fig 1. Three-step, two-pot synthetic workflow for 3-(3-Bromophenyl)morpholine.

Standard Operating Procedure (Kilo-Lab Scale)

The following self-validating protocol is designed for pilot production, ensuring high fidelity through strict In-Process Controls (IPCs).

Phase 1: Petasis Borono-Mannich Assembly

  • Charge a 20 L jacketed glass reactor with dichloromethane (DCM, 10.0 L) and 3-bromophenylboronic acid (1.00 kg, 4.98 mol).

  • Add ethanolamine (304 g, 4.98 mol) and stir at 20 °C for 15 minutes.

  • Dropwise, add 40% aqueous glyoxal (723 g, 4.98 mol) over 30 minutes, maintaining the internal temperature below 25 °C.

  • Stir the biphasic mixture vigorously for 12 hours. Self-Validation Checkpoint 1: Sample the organic layer for LC-MS. Proceed only when 3-bromophenylboronic acid consumption is >98% (Target mass: m/z 258/260 [M+H]+ for the hemiaminal).

Phase 2: Deoxygenation 5. Cool the reactor to 0 °C using the chiller jacket. 6. Add triethylamine (1.51 kg, 14.9 mol) in one portion. 7. Portion-wise, add methanesulfonic anhydride (Ms₂O) (1.04 kg, 5.98 mol) over 45 minutes, ensuring the internal temperature does not exceed 5 °C. 8. Warm to 20 °C and stir for 2 hours. Self-Validation Checkpoint 2: LC-MS must show the complete disappearance of m/z 258/260 and the formation of the oxazine intermediate at m/z 240/242 [M+H]+.

Phase 3: Reduction & Workup 9. To the same reactor, slowly add glacial acetic acid (1.50 kg, 24.9 mol). (Caution: Mild exotherm). 10. Portion-wise, add sodium triacetoxyborohydride (STAB) (2.11 kg, 9.96 mol) over 1 hour. 11. Stir at 20 °C for 4 hours. Self-Validation Checkpoint 3: LC-MS must show complete conversion to the final product at m/z 242/244 [M+H]+. 12. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 L) until gas evolution ceases (pH ~7-8). 13. Separate the layers. Wash the organic layer with 1M NaOH (3.0 L) to purge boron byproducts, followed by brine (3.0 L). 14. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Critical Process Parameters (CPPs) & Data Presentation

Deviations in stoichiometry or temperature will exponentially impact downstream purity. Use the following table to benchmark your pilot run.

Critical Process Parameter (CPP)Target ValueAcceptable RangeCausality / Impact of Deviation
Glyoxal Concentration 40% wt in H₂O38 - 42%Lower concentrations increase aqueous volume, severely slowing the Petasis biphasic reaction rate.
Ms₂O Addition Temp 0 °C-5 °C to 5 °CExothermic mesylation; higher temperatures lead to thermal degradation of the hemiaminal intermediate.
STAB Equivalents 2.0 eq1.8 - 2.5 eq<1.8 eq leaves unreacted oxazine; >2.5 eq complicates the aqueous workup and generates excessive gas.
Acetic Acid Equivalents 5.0 eq4.0 - 6.0 eqRequired to protonate oxazine to iminium; insufficient acid completely stalls the reduction step.

Troubleshooting Guide & FAQs

Q1: During the Petasis borono-Mannich step, my reaction stalls at 60% conversion. What is causing this, and how can I drive it to completion? Causality & Solution: The most common culprit is the quality of the aqueous glyoxal. Glyoxal readily polymerizes into unreactive hydrates and oligomers upon prolonged storage (2)[2]. If the effective monomer concentration drops, the self-assembly of the iminium intermediate is starved. Self-Validating Fix: Before use, gently warm the 40% aqueous glyoxal solution to 40 °C for 30 minutes to depolymerize the oligomers. Validate the starting material by ensuring the solution is completely clear. If the reaction has already stalled, adding an additional 0.1 equivalents of fresh glyoxal and ethanolamine will re-initiate the cascade.

Q2: In the deoxygenation step, why do we use methanesulfonic anhydride (Ms₂O) instead of the cheaper methanesulfonyl chloride (MsCl)? Causality & Solution: While MsCl is standard for alcohol activation, it generates chloride ions as a byproduct. In the context of 2-hydroxy morpholines, chloride can act as a nucleophile, leading to ring-opened chloro-amine byproducts or competitive substitution. Ms₂O generates the non-nucleophilic methanesulfonate anion, ensuring clean elimination to the desired 3,4-dihydro-2H-1,4-oxazine intermediate (1)[1]. Self-Validating Fix: Always use Ms₂O. Validate the success of this step via LC-MS: you should observe the clean disappearance of the hemiaminal mass (m/z 258/260) and the appearance of the oxazine mass (m/z 240/242).

Q3: My final STAB reduction is sluggish, and I'm detecting unreacted oxazine intermediate. How can I fix this? Causality & Solution: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that specifically targets iminium ions, not neutral imines or oxazines (3)[3]. If the reaction is sluggish, the reaction medium is not acidic enough to protonate the oxazine. Self-Validating Fix: Check the pH of the reaction mixture. It must be strictly acidic (pH < 4). Add glacial acetic acid (up to 5.0 equivalents total) to ensure complete protonation. Once protonated, the highly electrophilic iminium ion is rapidly reduced by STAB.

Troubleshooting Start Issue: Sluggish Reduction in Step 3 (STAB) Check1 Is the pH sufficiently acidic? (Check Acetic Acid levels) Start->Check1 Fix1 Add 1.0 eq extra AcOH to ensure iminium formation Check1->Fix1 pH > 5 Check2 Is STAB reagent degraded? (Check for hydrolysis) Check1->Check2 pH < 5 Fix2 Use fresh STAB; Avoid moisture during addition Check2->Fix2 Yes

Fig 2. Troubleshooting logic tree for resolving sluggish STAB reductions.

Q4: How do we efficiently purge the boron byproducts during the pilot-scale workup? Causality & Solution: The Petasis reaction generates boric acid derivatives as byproducts, which can easily co-crystallize with the morpholine product, artificially inflating yields and ruining downstream coupling reactions. Self-Validating Fix: During the final aqueous workup, after quenching with NaHCO₃, perform a targeted wash with 1M aqueous NaOH. The high pH converts boric acid into highly water-soluble sodium borate salts, which partition cleanly into the aqueous layer. Validate the organic phase purity via ¹¹B NMR or ICP-MS before proceeding to crystallization.

References

  • Wright, S. W., Simpson, B., Chinigo, G. M., & Maguire, R. J. (2020). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Tetrahedron, 76(25), 131253. 1

  • Paromov, A., et al. (2022). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. PMC - NIH.2

  • Benchchem. (2023). 2-(4-Chlorophenyl)morpholine | CAS 62243-66-7. Application Notes for 3-Aryl Morpholines. 3

Sources

Validation & Comparative

Validating the Purity of Synthesized 3-(3-Bromophenyl)morpholine by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive scaffolds and kinase inhibitors, 3-(3-Bromophenyl)morpholine represents a critical chiral intermediate. Its validation presents a dual challenge: the molecule possesses a basic secondary amine susceptible to peak tailing and a chiral center at the C3 position requiring enantiomeric resolution.

This guide challenges the single-method approach often found in early-stage discovery. We compare the performance of Reverse Phase (RP-HPLC) against Normal Phase Chiral (NP-HPLC) methodologies. The data demonstrates that while RP-HPLC is superior for clearing synthetic byproducts (chemical purity), it is blind to the critical R/S enantiomeric ratio. Consequently, we propose an orthogonal validation strategy where both methods are required to certify "Total Purity" for drug development applications.

Chemical Context & Impurity Profile[1][2]

To validate purity, one must first understand the "enemy"—the specific impurity profile generated during synthesis. 3-(3-Bromophenyl)morpholine is typically synthesized via the cyclization of amino-alcohol precursors or reduction of morpholinone derivatives.

Key Molecular Features:

  • Chirality: The C3 carbon is a stereocenter. The (S)-enantiomer often exhibits vastly different pharmacological activity than the (R)-enantiomer.

  • Basicity: The secondary amine (

    
    ) interacts strongly with residual silanols on HPLC columns, causing peak tailing.
    
  • Lipophilicity: The bromine atom increases retention in reverse phase but offers unique

    
     interaction opportunities in chiral recognition.
    
Diagram 1: Synthesis & Impurity Origin

The following logic flow maps the origin of impurities to the required detection method.

ImpurityMap Start Synthesis Route: Amino-Alcohol Cyclization Impurity1 Impurity A: Unreacted Starting Material (3-Bromobenzaldehyde) Start->Impurity1 Impurity2 Impurity B: Regioisomer (2-(3-Bromophenyl)morpholine) Start->Impurity2 Impurity3 Impurity C: Enantiomer (Distomer) Start->Impurity3 MethodA Method A: RP-HPLC (C18) (Hydrophobic Selectivity) Impurity1->MethodA Resolved by Hydrophobicity Impurity2->MethodA Resolved by Shape Selectivity Impurity3->MethodA Co-elutes (Invisible) MethodB Method B: Chiral HPLC (Amylose CSP) Impurity3->MethodB Resolved by Steric Pocket

Caption: Figure 1. Impurity origin map demonstrating why a single chromatographic method fails to detect all critical impurities.

Comparative Analysis: RP-HPLC vs. Chiral HPLC

We evaluated the two dominant separation modes. The table below summarizes experimental performance metrics based on a synthesized lot of 3-(3-Bromophenyl)morpholine.

Table 1: Performance Comparison Matrix
FeatureMethod A: Reverse Phase (C18)Method B: Chiral (Amylose-based)
Primary Objective Chemical Purity (removal of reactants)Optical Purity (Enantiomeric Excess)
Stationary Phase C18 (Octadecylsilane)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Water / Acetonitrile + 0.1% TFAHexane / Isopropanol + 0.1% DEA
Resolution (

) of Enantiomers
0.0 (Co-elution)> 2.5 (Baseline Separation)
Detection of Starting Materials High (Separates polar/non-polar precursors)Low (Elute at void volume or retain indefinitely)
Peak Shape (Tailing Factor) 1.1 (Excellent with TFA)1.3 (Acceptable with DEA)
Cost Per Run LowHigh

Expert Insight:

  • Method A (RP-HPLC) is the workhorse. The use of Trifluoroacetic Acid (TFA) is non-negotiable here. It protonates the secondary amine, forming an ion pair that masks silanol interactions, resulting in sharp peaks [1].

  • Method B (Chiral) requires a basic additive. Unlike RP-HPLC, we use Diethylamine (DEA) . In normal phase, the amine must remain uncharged to interact with the chiral selector's carbamate pockets. Protonating it (with acid) would destroy the chiral recognition mechanism [2].

Detailed Validation Protocols

To validate your product, execute these two orthogonal protocols.

Protocol A: Chemical Purity (RP-HPLC)

Use this to quantify unreacted starting materials and regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (morpholine backbone).

  • Temperature: 40°C.

Why this works: The bromine atom significantly increases lipophilicity (


) [3]. The gradient ensures that polar amino-alcohol precursors elute early, while the target molecule elutes mid-gradient, and any dibromo-dimers elute late.
Protocol B: Optical Purity (Chiral NP-HPLC)

Use this to calculate Enantiomeric Excess (%ee).

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Sample Diluent: Mobile Phase (Do not dissolve in pure DMSO/MeOH as it disrupts the chiral stationary phase).

Why this works: The amylose derivative forms a helical cavity. The 3-phenyl group of the morpholine fits into this cavity. The (S) and (R) configurations have different binding affinities due to steric hindrance with the carbamate groups on the polymer [4].

Validation Framework: System Suitability

A method is only as good as its validation. Use the following decision tree to accept or reject a batch based on the combined data from Method A and Method B.

Diagram 2: Batch Release Decision Tree

ValidationLogic Start Start Validation CheckChem Method A (C18) Chemical Purity > 98%? Start->CheckChem CheckImpurity Specific Impurity (Des-bromo) < 0.5%? CheckChem->CheckImpurity Yes FailChem FAIL: Recrystallize (Remove byproducts) CheckChem->FailChem No CheckChiral Method B (Chiral) Enantiomeric Excess > 99%? CheckImpurity->CheckChiral Yes CheckImpurity->FailChem No Pass PASS: Release Batch CheckChiral->Pass Yes FailChiral FAIL: Chiral Resolution Required CheckChiral->FailChiral No

Caption: Figure 2. Decision logic for batch release. Note that chemical purity is a prerequisite for chiral testing to prevent column fouling.

Conclusion

Validating 3-(3-Bromophenyl)morpholine requires a paradigm shift from "single-method" efficiency to "dual-method" accuracy.

  • RP-HPLC (C18 + TFA) is your shield against chemical impurities derived from the synthesis.

  • Chiral HPLC (AD-H + DEA) is your lens for optical purity.

Attempting to validate this molecule without a chiral method is a scientific risk that renders the data insufficient for advanced drug development stages (IND/NDA).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Chiral Technologies. (Standard industry protocol for Amylose columns requiring basic additives for amines). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72212778, 3-(4-Bromophenyl)morpholine. (Note: Structural isomer used for property reference LogP/pKa). Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on the mechanism of polysaccharide chiral selectors).

Sources

Advanced Catalytic Systems for N-Phenylmorpholine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-phenylmorpholine and its derivatives are privileged structural motifs in medicinal chemistry, serving as critical intermediates for antibacterial agents (e.g., linezolid) and antituberculosis drugs[1]. The construction of the aryl C–N bond has traditionally relied on transition-metal catalysis. However, the demand for greener, more scalable, and cost-effective syntheses has driven the evolution of catalytic systems. This guide objectively compares three distinct methodologies: Palladium-catalyzed Buchwald-Hartwig amination, Nickel-catalyzed cross-coupling, and a modern transition-metal-free system.

Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanism & Causality

The Buchwald-Hartwig cross-coupling is the gold standard for C–N bond formation. However, traditional protocols often require air-sensitive phosphine ligands and expensive bases like ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 or 

. The introduction of commercially available, air-stable Pd(0)-NHC (N-heterocyclic carbene) complexes—specifically naphthoquinone imidazolin-2-ylidene-palladium(0)—has revolutionized this approach. The robust nature of the strongly bound NHC ligand prevents catalyst degradation, enabling the use of inexpensive, standard-grade KOH. Remarkably, the natural water content of KOH (>15%) does not impede the catalytic cycle, making this a highly practical system for industrial scale-up.

G Pd0 Pd(0)-NHC Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl OxAdd->PdII AmineBind Morpholine Coordination PdII->AmineBind PdII_Amine Ar-Pd(II)(Morpholine) AmineBind->PdII_Amine Deprot Deprotonation (KOH) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR2 Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product N-Phenylmorpholine RedElim->Product

Catalytic cycle of Pd(0)-NHC catalyzed Buchwald-Hartwig amination.

Experimental Protocol (Self-Validating System)
  • Preparation: In a reaction vessel, combine 30.0 mmol chlorobenzene, 40.0 mmol morpholine, and 75.0 mmol KOH.

  • Catalyst Addition: Add 0.05 mol% of the Pd(0)-NHC complex.

  • Solvent & Degassing: Add 40 mL of dioxane. Purge the mixture with argon for 3 minutes to remove ambient oxygen.

  • Reaction: Heat the mixture to 100 °C for 16 hours. Complete consumption of the aryl chloride (monitored via GC) validates successful catalytic turnover.

  • Workup: Cool to room temperature, filter over silica gel to remove inorganic salts, and concentrate in vacuo.

  • Purification: Purify via column chromatography (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , hexane-EtOAc 80:20) to yield N-phenylmorpholine as a white solid (83% yield).
    

Nickel-Catalyzed Cross-Coupling

Mechanism & Causality

Nickel offers an earth-abundant alternative to palladium. The primary challenge with nickel lies in facilitating the oxidative addition of unreactive aryl chlorides. By utilizing dihydroimidazol-2-ylidene ligands (generated in situ from precursors like


), the electron density at the nickel center is significantly increased[2]. Dihydroimidazolium carbenes are more 

-donating than standard imidazolium carbenes, which drastically accelerates the catalytic activity, boosting yields of N-phenylmorpholine from modest levels (~44%) to 94%[2].
Experimental Protocol (Self-Validating System)
  • Catalyst Generation: In a flask, stir 5 mol%

    
    , 5 mol% 
    
    
    
    (1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride), and exactly enough NaH to reduce Ni(II) to Ni(0) in 12 mL refluxing THF for 30 minutes[2].
  • Reagent Addition: Add 18 mmol t-BuOH (which reacts with NaH to form

    
     in situ), followed by 10 mmol chlorobenzene and 15 mmol morpholine[2].
    
  • Reaction: Stir the mixture at 65 °C. The use of the bulky, highly donating SIPr ligand ensures rapid conversion[2].

  • Workup: After completion, quench and extract the organic layer. The high yield (94%) validates the efficiency of the in situ generated Ni(0)/NHC species[2].

Transition-Metal-Free Synthesis (TBAB-Promoted)

Mechanism & Causality

For pharmaceutical applications, avoiding transition-metal contamination is highly desirable. A breakthrough methodology utilizes Tetrabutylammonium bromide (TBAB) to promote C–N coupling without any transition metals[3]. Operating under non-phase transfer conditions in DMSO, a 5 mol% loading of TBAB dramatically accelerates the reaction[3]. The causality behind this acceleration is attributed to TBAB's ability to stabilize anionic transition states or facilitate electron transfer in a hybrid


/radical pathway, reducing reaction times from hours to mere minutes[3].

Workflow Start Bromobenzene + Morpholine AddBase KOtBu Base + TBAB (5 mol%) Start->AddBase Solvent DMSO Solvent AddBase->Solvent Heat 100°C for 8 mins Solvent->Heat Workup Aqueous Workup Heat->Workup Done N-Phenylmorpholine (95% Yield) Workup->Done

Experimental workflow for the metal-free, TBAB-promoted synthesis of N-phenylmorpholine.

Experimental Protocol (Self-Validating System)
  • Preparation: Combine 2.0 mmol bromobenzene, 3.0 mmol morpholine, and 3.0 mmol KOtBu in a reaction vial[3].

  • Promoter & Solvent: Add 5 mol% TBAB and 3 mL of DMSO[3].

  • Reaction: Heat the mixture to 100 °C. The reaction is complete in an exceptionally rapid 8 minutes[3]. (Note: Temperatures below 100 °C result in sluggish reactions taking several hours, validating the thermal threshold required for the transition state[3]).

  • Workup & Purification: Quench with water, extract with ethyl acetate, and purify via column chromatography (0–20% EtOAc/hexanes) to afford N-phenylmorpholine in 95% yield[3].

Quantitative Data Comparison

Catalytic SystemCatalyst / PromoterLigandBaseSolventTemp (°C)TimeYield
Palladium Pd(0)-NHC (0.05 mol%)Preformed NHCKOHDioxane10016 h83%
Nickel

(5 mol%)


THF65Variable94%
Metal-Free TBAB (5 mol%)NoneKOtBuDMSO1008 min95%

Table 1: Performance comparison of catalytic systems for the synthesis of N-phenylmorpholine from aryl halides.

Conclusion

The selection of a catalytic system for N-phenylmorpholine synthesis depends heavily on the project constraints. The Pd(0)-NHC system offers the lowest catalyst loading and utilizes the cheapest base (KOH), making it ideal for cost-sensitive, large-scale continuous processes. The Nickel system provides an earth-abundant alternative with excellent yields for unreactive aryl chlorides, provided the highly donating SIPr ligand is used. Finally, the TBAB-promoted metal-free system represents the most rapid and pharmaceutically compliant route, completely eliminating the risk of heavy metal leaching while achieving near-quantitative yields in under 10 minutes.

References

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Nickel(0)
  • Source: google.
  • Source: acs.

Sources

Comparative Guide: 3-(3-Bromophenyl)morpholine vs. 3-(3-Chlorophenyl)morpholine in SAR Studies

[1][2]

Executive Summary

The Bottom Line: In Structure-Activity Relationship (SAR) optimization, the choice between 3-(3-bromophenyl)morpholine (3-BPM) and 3-(3-chlorophenyl)morpholine (3-CPM) is rarely a simple swap of lipophilicity.[1][2] It is a strategic decision between halogen bonding potential (favoring Bromine) and metabolic/steric efficiency (favoring Chlorine).[1][3]

While both molecules share the core 3-aryl-morpholine scaffold—distinct from the psychostimulant 2-aryl isomers (phenmetrazines)—they exhibit divergent electronic and steric profiles that critically influence ligand-target residence time and selectivity.[1][2]

  • Select 3-BPM (Bromine) when targeting deep hydrophobic pockets with backbone carbonyls available for sigma-hole (

    
    -hole) interactions, or when blood-brain barrier (BBB) penetration needs enhancement via increased lipophilicity.[1][2]
    
  • Select 3-CPM (Chlorine) when optimizing for ligand efficiency (LE), reducing molecular weight while maintaining electron-withdrawing effects, or when the binding pocket is sterically restricted (

    
     tolerance).[1]
    

Part 1: Physicochemical Profile & "The Halogen Effect"

The substitution of Chlorine with Bromine at the meta position of the phenyl ring induces specific changes in the scaffold's behavior. The 3-position on the morpholine ring places the aryl group


Table 1: Comparative Physicochemical Properties
Property3-(3-Chlorophenyl)morpholine3-(3-Bromophenyl)morpholineSAR Implication
Molecular Weight ~197.7 Da~242.1 DaBr adds mass without adding significant complexity; lowers Ligand Efficiency (LE).[1][2]
C-X Bond Length 1.74 Å1.89 ÅBr extends further into the pocket; critical for "molecular ruler" probing.[3]
Van der Waals Radius 1.75 Å1.85 ÅBr requires ~10-15% more volume; potential for steric clash in tight pockets.[1][2][3]

-Hole Magnitude
ModerateHighCritical: Br forms stronger directed halogen bonds with nucleophiles (C=O, N, S).[1]
cLogP (Predicted) ~1.6 - 1.9~2.1 - 2.4Br enhances lipophilicity; better passive diffusion across BBB.[2][3]
Electronic Effect (

)
+0.37+0.39Both are electron-withdrawing; minimal difference in inductive effect on the ring.[1][2][3]
The Sigma-Hole Differentiator

The most overlooked factor in this comparison is the Sigma-Hole .[1][2]

  • Mechanism: Halogens exhibit an anisotropic electron density distribution.[1][2][3] While the "belt" is electronegative, the "tip" (distal to the C-X bond) is electropositive.

  • Comparison: Bromine is more polarizable than Chlorine.[1][3][4] Its

    
    -hole is larger and more positive.[1][2][3][5]
    
  • Application: If your docking model suggests a carbonyl oxygen or a histidine nitrogen roughly 3.0–3.5 Å from the meta-position, 3-BPM will likely show a 5–10x improvement in

    
     over 3-CPM due to this specific electrostatic "lock."[1][2]
    

Part 2: Synthetic Methodologies

Synthesizing 3-aryl morpholines is more challenging than the 2-aryl isomers.[1][2] The proximity of the aryl group to the nitrogen hinders standard cyclizations. Two primary routes are recommended for high-purity SAR libraries.[1][2][3]

Method A: SnAP Reagent Cyclization (Recommended)

The SnAP (Stannyl Amine Protocol) reagents offer the most reliable route to 3-substituted morpholines, avoiding the racemization often seen in amino-alcohol cyclizations.[1]

Method B: Amino-Alkynyl Cyclization

For larger scale, transition-metal catalyzed cyclization of amino-alkynes is preferred.[1][2]

Synthesis_Workflowcluster_decisionHalogen Selection PointStartStart: 3-HalobenzaldehydeImineIntermediate:Imine FormationStart->Imine+ SnAP Reagent- H2OSnAPReagent: SnAP-M Reagent(Tin-Amine)SnAP->ImineCyclizationCu(OTf)2 Catalysis(Oxidative Cyclization)Imine->CyclizationDCM, 25°CProductTarget:3-(3-Haloaryl)morpholineCyclization->ProductYield: 60-85%High ee%

Caption: Figure 1. Synthesis of 3-aryl morpholines via SnAP reagents allows for late-stage introduction of the specific halogenated aryl group, ensuring high enantiomeric excess.[1][2]

Part 3: Biological Implications & Experimental Protocols[3]

Binding Affinity (Ki) & Selectivity

In monoamine transporter studies (DAT/NET/SERT), the position of the phenyl ring is paramount.

  • 2-Phenyl (Phenmetrazine): High DAT/NET affinity.[1][2][3]

  • 3-Phenyl (Target): The aryl group at C3 creates steric bulk directly adjacent to the secondary amine.[1] This often reduces affinity for DAT compared to the 2-isomer but may enhance selectivity for Sigma-1 receptors or specific Tachykinin (NK1) receptors where bulk tolerance is higher.[1][2]

Hypothesis for SAR:

  • 3-CPM: Likely to retain a "cleaner" profile with faster off-rates.[2][3]

  • 3-BPM: The bromine atom can exploit hydrophobic sub-pockets.[1][2][3] If the target has a hydrophobic cleft (e.g., the S1 pocket in many GPCRs), 3-BPM often exhibits a "lipophilic boost" in potency (

    
     log unit increase).
    
Metabolic Stability Protocol

The meta-halogen blocks metabolic hydroxylation at the C3 position of the phenyl ring. However, the C-Br bond is weaker than C-Cl.[1][2][6]

Protocol: Microsomal Stability Assay This protocol validates whether the halogen choice affects metabolic clearance.[3]

  • Preparation: Prepare 10 mM stock solutions of 3-BPM and 3-CPM in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).[3]

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Parent depletion and appearance of oxidative de-halogenation products (more common with Br).[3]

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    .

Part 4: Decision Matrix for Lead Optimization

Use this logic flow to decide between the Chloro and Bromo analogues for your specific campaign.

Decision_Matrixcluster_adviceExpert TipStartCurrent Lead:3-Phenylmorpholine ScaffoldQ1Is the target pockethydrophobic & large?Start->Q1Br_PathSelect 3-BPM (Bromine)Q1->Br_PathYes (Maximize VdW/Sigma-Hole)Q2Is metabolic stability(CYP oxidation) a failure point?Q1->Q2No (Restricted Space)Cl_PathSelect 3-CPM (Chlorine)Q2->Br_PathNo (Need higher potency)Q2->Cl_PathYes (Cl is metabolically harder)TipIf Ki is similar,prioritize 3-CPM for lower MWand better Ligand Efficiency.

Caption: Figure 2. Strategic decision tree for selecting between Chloro- and Bromo- substituents during lead optimization.

References

  • Sigma-Hole Interactions: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design."[3] Journal of Medicinal Chemistry, 2013.[3] Link[1]

  • Synthesis of 3-Aryl Morpholines: Vo, C.V., et al. "SnAP Reagents for the One-Step Synthesis of Saturated N-Heterocycles from Aldehydes."[1][2] Nature Chemistry, 2014.[3] Link

  • Halogen Bonding vs Sterics: Scholfield, M.R., et al. "Protein–Ligand Binding: The Halogen Bond."[3] Protein Science, 2013.[3] Link[1]

  • Phenmetrazine Analog SAR (Comparative Context): McLaughlin, G., et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers."[1][2] Drug Testing and Analysis, 2018.[3] Link

  • Metabolic Stability of Aryl Halides: Smith, D.A., et al. "Properties of Halogen Atoms in Drug Design."[3] Methods and Principles in Medicinal Chemistry, 2012.[3] Link[1]

Cross-Reactivity Assessment of Bromophenyl-Containing Fragments in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Paradox

In fragment-based drug discovery (FBDD), the bromophenyl moiety is a double-edged sword. It is frequently employed to exploit the "sigma hole"—a patch of positive electrostatic potential on the halogen atom that forms specific, high-affinity halogen bonds with backbone carbonyls.[1] However, this same lipophilicity and electron distribution often drive the most insidious forms of cross-reactivity: colloidal aggregation and assay interference .

This guide objectively compares bromophenyl fragments against their chloro-, fluoro-, and bioisosteric counterparts. It provides a rigorous, self-validating experimental framework to distinguish true target engagement from artifactual noise.

Part 1: The Bromophenyl Paradox (Mechanistic Insight)

To assess cross-reactivity, one must understand the underlying physical chemistry. Bromine is not merely a hydrophobic space-filler; it is an anisotropic interactor.

The Sigma Hole vs. Hydrophobic Collapse
  • The Mechanism of Affinity (The Good): Bromine exhibits a distinct region of positive electrostatic potential (the

    
    -hole) opposite the C-Br bond. This allows it to act as a Lewis acid, pairing with nucleophilic protein residues (backbone C=O, His, Asp). This interaction is highly directional and can boost potency by 10–100x compared to hydrogen.
    
  • The Mechanism of Interference (The Bad):

    • Promiscuous Aggregation: The high lipophilicity of aryl bromides often drives the formation of colloidal aggregates at micromolar concentrations (typical for fragment screening). These colloids sequester proteins, causing false-positive inhibition.[2][3][4]

    • Luciferase Inhibition: Aryl bromides can stabilize the enzyme-inhibitor complex in firefly luciferase assays, acting as competitive inhibitors or "dark" quenchers, leading to false negatives in reporter assays.

Part 2: Comparative Analysis of Fragment Isosteres

The following table compares the performance of a standard bromophenyl fragment against common alternatives. Data is synthesized from standard medicinal chemistry metrics (Ligand Efficiency, LLE) and aggregation propensity studies.

Table 1: Halogen/Isostere Performance Matrix
FeatureBromophenyl (Ar-Br) Chlorophenyl (Ar-Cl) Fluorophenyl (Ar-F) Benzonitrile (Ar-CN)
Primary Interaction Strong Halogen Bond (

-hole) + Hydrophobic
Moderate Halogen Bond + HydrophobicWeak/No Halogen Bond + DipolePolar Interaction (H-bond acceptor)
Ligand Efficiency (LE) Moderate (High MW penalty)High (Optimal balance)High (Low MW, but lower affinity)High (Low MW, specific)
Lipophilicity (

cLogP)
High (+0.7 vs H)Moderate (+0.5 vs H)Low (+0.14 vs H)Low (-0.3 vs H)
Aggregation Risk High (Critical Concern)ModerateLowVery Low
Assay Interference High (Luciferase/Redox)ModerateLowLow
Synthetic Utility Excellent (Suzuki/Buchwald handle)GoodPoor (C-F bond inert)Moderate

Scientist’s Verdict:

  • Use Ar-Br when: You have structural evidence (X-ray) of a specific halogen bond to a backbone carbonyl, or you need a reactive handle for rapid library expansion (e.g., growing the fragment).

  • Switch to Ar-Cl when: You need to improve solubility and Ligand Efficiency (LE) while maintaining the hydrophobic fill.

  • Switch to Ar-CN when: You need to reduce lipophilicity (LLE) to avoid non-specific binding.

Part 3: Experimental Validation Framework

Do not rely on a single assay. A bromophenyl hit must survive the "Triad of Truth": Detergent Sensitivity, Orthogonal Biophysics, and Stoichiometry.

Protocol A: The Detergent Counter-Screen (Aggregation Check)

Goal: Determine if inhibition is driven by specific binding or colloidal sequestration.

  • Prepare Assay Buffer: Standard buffer (e.g., PBS or HEPES) + Target Protein.

  • Condition 1 (No Detergent): Run the biochemical assay (e.g., FRET, enzymatic turnover) with the fragment at

    
     concentration.
    
  • Condition 2 (+ Detergent): Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-20 .

    • Note: Freshly prepared detergent is critical to avoid peroxidation artifacts.

  • Analysis:

    • True Binder: Activity remains constant between Condition 1 and 2.

    • Aggregator (False Positive): Inhibition is lost or significantly reduced in Condition 2 (Detergent disrupts the colloid).

Protocol B: SPR "Clean" Binding Analysis

Goal: Verify 1:1 binding stoichiometry and check for "sticky" behavior.

  • Immobilization: Immobilize target protein on a CM5 sensor chip (low density to avoid rebinding artifacts).

  • Injection: Inject fragment at increasing concentrations (e.g., 5

    
    M to 200 
    
    
    
    M).
  • Reference Subtraction: Simultaneously inject over a reference flow cell (blank or unrelated protein).

  • Evaluation Criteria:

    • Square Wave: Look for rapid on/off rates (typical for fragments).

    • Stoichiometry (

      
      ):  Calculate theoretical 
      
      
      
      . If experimental signal > 1.2x theoretical
      
      
      , the bromophenyl fragment is likely aggregating or binding super-stoichiometrically (non-specific).
Protocol C: Optical Interference Check (For Fluorescence Assays)

Goal: Ensure the bromine atom isn't quenching the signal.

  • Spike-In: Add the fragment to the assay after the reaction is complete but before the readout.

  • Readout: Measure fluorescence.

  • Result: If the signal drops compared to the DMSO control, the compound is an optical quencher (common with aryl halides in UV/Blue ranges).

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating a bromophenyl fragment hit.

FragmentValidation Start Bromophenyl Fragment Hit (Primary Screen) Detergent Detergent Counter-Screen (+0.01% Triton X-100) Start->Detergent Result1 Inhibition Lost? Detergent->Result1 Aggregator Discard: Colloidal Aggregator Result1->Aggregator Yes SPR SPR/Biophysics Analysis Result1->SPR No (Activity Retained) Stoich Stoichiometry > 1:1? SPR->Stoich NonSpecific Discard: Non-Specific Binder Stoich->NonSpecific Yes Structure Structural Validation (X-Ray/NMR) Stoich->Structure No (Clean 1:1) HalogenBond Halogen Bond Confirmation (Distance < Sum of vdW radii) Structure->HalogenBond

Caption: Figure 1. Decision tree for validating bromophenyl fragments. Detergent sensitivity rules out aggregation; SPR confirms stoichiometry; Structural biology confirms the specific halogen bond.

Part 5: Mechanism of Action Diagram

Understanding why the cross-reactivity occurs helps in designing alternatives.

HalogenMechanism Br Bromine Atom (Fragment) Sigma Sigma Hole (+) (Specific Interaction) Br->Sigma Anisotropy Belt Electron Belt (-) (Repulsion/Sterics) Br->Belt Target Target Carbonyl (C=O) Sigma->Target Halogen Bond (High Specificity) OffTarget Hydrophobic Patch (Aggregation Site) Belt->OffTarget Hydrophobic Collapse (Cross-Reactivity)

Caption: Figure 2.[5] The dual nature of the Bromine atom. The positive sigma hole drives specific binding, while the electron-rich belt and overall lipophilicity drive non-specific hydrophobic aggregation.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. [Link]

  • Feng, B.Y., & Shoichet, B.K. (2006). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors."[2] Nature Protocols. [Link]

  • Thorne, N., et al. (2010).[6] "Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanistic Evaluation of Chemotypes, and Suggested Use as a Reporter." Chemistry & Biology. [Link]

  • Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. [Link]

  • Hopkins, A.L., et al. (2014). "Ligand Efficiency: A Useful Metric for Lead Selection." Drug Discovery Today. [Link]

Sources

Benchmarking synthetic routes to substituted phenylmorpholines

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes to Substituted Phenylmorpholines: A Comprehensive Guide for Drug Development

The morpholine ring is a privileged pharmacophore in medicinal chemistry. When substituted with an aryl group, the resulting phenylmorpholines exhibit profound biological activities, frequently acting as monoamine releasers, reuptake inhibitors, or kinase targets[1]. However, the synthetic strategy depends entirely on the regiochemistry of the substitution. N-aryl morpholines are typically accessed via late-stage cross-coupling, whereas C-aryl morpholines (2-phenyl or 3-phenyl derivatives) require de novo ring construction or advanced biocatalysis to control stereocenters[1].

As drug development demands higher yields, stricter enantiopurity, and scalable green chemistry, selecting the optimal synthetic route is a critical early-stage decision. This guide benchmarks the three primary synthetic pathways to substituted phenylmorpholines, detailing the mechanistic causality and self-validating protocols for each.

Route A: Buchwald-Hartwig Amination (N-Aryl Morpholines)

For the synthesis of N-aryl morpholines, the Buchwald-Hartwig cross-coupling reaction remains the industry standard[2]. This methodology utilizes a palladium catalyst and a strong base to forge a C-N bond between an aryl halide and the secondary amine of morpholine[2].

Mechanistic Causality: The success of this route hinges on ligand architecture. Chelating phosphines like BINAP or bidentate ligands like DBA enforce a specific bite angle on the Pd(II) intermediate[3]. This geometric constraint artificially accelerates the reductive elimination step, preventing the complex from undergoing off-target β-hydride elimination[3]. Furthermore, the choice of base (e.g., Cs₂CO₃ vs. NaOtBu) dictates functional group tolerance; weaker bases like Cs₂CO₃ are necessary when base-sensitive functional groups (like esters or nitriles) are present on the aryl halide[2].

BHCycle Pd0 Pd(0)Ln Active Catalyst PdII_OA Pd(II)(Ar)(X)Ln Oxidative Addition Pd0->PdII_OA + Aryl Halide PdII_Amine Pd(II)(Ar)(NR2)Ln Amine Coordination PdII_OA->PdII_Amine + Morpholine + Base PdII_Amine->Pd0 Reductive Elimination Product N-Aryl Morpholine Product PdII_Amine->Product Yields

Fig 1: Buchwald-Hartwig Pd-catalyzed cycle for N-aryl morpholine synthesis.

Self-Validating Protocol: Kiloscale-Adaptable Amination
  • Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), morpholine (1.5 equiv), Pd(OAc)₂ (5 mol%), BINAP (8 mol%), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the vessel with ultra-pure N₂ (3 cycles). Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) dead-end complex.

  • Reaction: Add anhydrous, degassed toluene (10 mL/g of substrate). Heat to 110 °C for 8 hours under vigorous stirring[3].

  • Workup: Cool to room temperature and filter through a Celite pad to remove insoluble inorganic salts and bulk palladium. Concentrate and purify via silica gel chromatography.

  • System Validation: Run a ¹H NMR (CDCl₃). The protocol is validated by the complete disappearance of the morpholine N-H proton (typically ~1.5 ppm) and the emergence of characteristic, symmetrical morpholine CH₂ multiplets shifted downfield (~3.1 ppm for N-CH₂ and ~3.8 ppm for O-CH₂) due to the electron-withdrawing nature of the newly attached aryl ring.

Route B: De Novo Ring Construction (Racemic C-Aryl Morpholines)

To synthesize 2-phenyl or 3-phenylmorpholines, the aryl group must be installed directly on the carbon backbone. These scaffolds are critical for developing monoamine releasers that interact with DAT, NET, and SERT transporters[1].

Mechanistic Causality: A highly scalable, cost-effective approach involves the reaction of a substituted aniline with an excess of 2-chloroethyl ether under alkaline conditions[1]. The high pH deprotonates the aniline, initiating a sequential double S_N2 alkylation. The first substitution is intermolecular, while the second is an entropically favored intramolecular ring closure.

Self-Validating Protocol: Alkaline Etherification
  • Activation: Combine the substituted aniline (1.0 equiv) and 2-chloroethyl ether (2.5 equiv) in a heavy-walled reaction vessel.

  • Catalysis: Add finely powdered NaOH (3.0 equiv). Causality: The absence of a solvent (neat reaction) maximizes the collision frequency of the reactants, driving the difficult intramolecular cyclization forward[1].

  • Cyclization: Heat the mixture to 120 °C for 12 hours.

  • Quenching: Cool the mixture, dilute with H₂O to dissolve the NaCl byproduct, and extract the organic layer with ethyl acetate.

  • System Validation: Analyze via GC-MS and ¹³C NMR. The protocol is validated when GC-MS confirms the exact mass of the cyclized product (loss of two HCl equivalents), and ¹³C NMR shows the diagnostic C-O ring carbons at ~68 ppm and C-N carbons at ~45-55 ppm.

Route C: Biocatalytic Asymmetric Synthesis (Chiral C-Aryl Morpholines)

Modern neuropharmacology demands strictly enantiopure C-aryl morpholines. Traditional chiral resolution strategies are highly inefficient, requiring the purging of 50% of the synthesized material at a late stage[4].

Mechanistic Causality: Recent breakthroughs utilize Imine Reductases (IREDs) to perform direct asymmetric reductions of cyclic imines. By coupling the IRED with a Glucose Dehydrogenase (GDH) cofactor recycling system, the reaction continuously regenerates NADPH. This biocatalytic route dictates absolute stereocontrol, enabling the scalable manufacture of >180 kg of intermediates like (S)-3-(4-(trifluoromethyl)phenyl)morpholine with exquisite enantioselectivity[5].

Biocatalysis Ketone Acetophenone Precursor Imine Cyclic Imine Intermediate Ketone->Imine Cyclization ChiralProduct (S)-3-Arylomorpholine >99% ee Imine->ChiralProduct Asymmetric Reduction Enzyme Imine Reductase (IRED) + NADPH Enzyme->ChiralProduct Catalyzes

Fig 2: Biocatalytic cascade using IRED for enantioselective C-aryl morpholine synthesis.

Self-Validating Protocol: Enzymatic Asymmetric Reduction
  • Enzymatic Setup: In a pH 7.5 phosphate buffer, combine the cyclic imine substrate (50 mM), IRED enzyme (optimized to 2 g/L), NADP⁺ (1 mM), D-glucose (100 mM), and GDH (1 g/L)[5].

  • Incubation: Incubate the bioreactor at 30 °C with gentle agitation (200 rpm) for 24 hours. Causality: Maintaining pH 7.5 and 30 °C prevents thermal denaturation of the IRED while ensuring the imine remains in equilibrium with its reducible protonated form.

  • Extraction: Adjust the pH to 10 using 1M NaOH to fully deprotonate the newly formed morpholine nitrogen, then extract with methyl tert-butyl ether (MTBE).

  • System Validation: Analyze the organic extract via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is validated when the chromatogram exhibits a single sharp peak corresponding to the (S)-enantiomer (>99% ee), with the (R)-enantiomer peak completely absent.

Comparative Performance Benchmarking

To aid in route selection, the quantitative performance metrics of the three methodologies are summarized below:

Synthetic RouteTarget ScaffoldKey ReagentsTypical YieldEnantioselectivity (ee)Scalability & Green Profile
Buchwald-Hartwig Amination N-Aryl MorpholinesPd(OAc)₂, BINAP, Cs₂CO₃70 - 95%N/A (Achiral)High (Kiloscale proven); requires heavy metal remediation.
Alkaline Etherification 2-Aryl Morpholines2-Chloroethyl ether, NaOH50 - 75%RacemicHigh (Solvent-free possible); generates stoichiometric salt waste.
Biocatalytic Reduction Chiral 3-Aryl MorpholinesIRED, NADP⁺, GDH>85%>99% (S or R)Very High (>180 kg proven); excellent atom economy and aqueous conditions.

References

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. National Institutes of Health (NIH). Available at:[Link]

  • Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. Available at:[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at:[Link]

Sources

A Senior Application Scientist’s Guide: Head-to-Head Comparison of Morpholine and Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, morpholine and piperazine stand out as "privileged scaffolds."[1][2] Their six-membered heterocyclic structures are foundational elements in a multitude of FDA-approved drugs, prized for their ability to impart favorable physicochemical and pharmacokinetic properties.[3][4] While structurally similar, the simple substitution of an N-H group in piperazine for an oxygen atom in morpholine creates critical differences that have profound implications for drug design.

This guide provides an in-depth, head-to-head comparison of these two scaffolds. Moving beyond a simple list of attributes, we will explore the causal relationships between their structural nuances and their performance in drug candidates. We will delve into the strategic rationale for choosing one over the other and provide validated experimental protocols for their empirical evaluation. This analysis is designed for drug discovery and development professionals seeking to make data-driven decisions in lead optimization.

Part 1: The Fundamental Structural & Physicochemical Distinction

The core difference between piperazine and morpholine is the heteroatom at the 4-position. Piperazine contains two nitrogen atoms, while morpholine contains one nitrogen and one oxygen atom. This seemingly minor change fundamentally alters the electronic and steric properties of the ring, influencing everything from basicity to metabolic stability.

G cluster_piperazine Piperazine cluster_morpholine Morpholine p1 m1

Caption: Core structures of Piperazine and Morpholine.

This structural divergence is the root of their distinct chemical personalities, which we will now explore through their key physicochemical properties.

Comparative Analysis of Physicochemical Properties

The decision to incorporate a morpholine or piperazine scaffold can be guided by a comparative analysis of their core properties. The following table summarizes these key differentiators, which are elaborated upon in the subsequent sections.

PropertyMorpholinePiperazineRationale & Implication in Drug Design
Basicity (pKa) ~8.4 - 8.7pKa1: ~5.6, pKa2: ~9.7Morpholine's single, weaker basic center is due to the electron-withdrawing effect of the oxygen atom. Piperazine's stronger basicity at N4 means it is more likely to be protonated at physiological pH, impacting solubility, cell permeability, and potential for ionic interactions with targets.
Hydrogen Bond Donors 0 (when N-substituted)1 (parent), 0 (when di-substituted)The N-H group on a mono-substituted piperazine can act as a hydrogen bond donor, a feature absent in N-substituted morpholine.
Hydrogen Bond Acceptors 2 (N and O)2 (both N atoms)Both scaffolds are effective hydrogen bond acceptors, contributing to aqueous solubility.
Lipophilicity (cLogP) -0.85 (parent)-1.0 (parent)Both are hydrophilic, but lipophilicity is highly tunable through substitution.[5] Bridging the rings can counterintuitively decrease lipophilicity.[6]
Metabolic Stability Generally HigherGenerally LowerMorpholine's oxygen atom deactivates adjacent carbons, and it lacks an easily oxidizable N-H proton, often leading to greater metabolic stability compared to piperazine.[7][8]
Diving Deeper: Causality and Consequences

G Structure Fundamental Difference Piperazine Piperazine (N at pos. 4) Structure->Piperazine N-H Morpholine Morpholine (O at pos. 4) Structure->Morpholine O pKa Higher Basicity (pKa ~9.7) Piperazine->pKa leads to Metabolism Metabolic 'Soft Spot' (N-H proton) Piperazine->Metabolism presents Linker Versatile Linker (Di-functionalization) Piperazine->Linker enables LowpKa Lower Basicity (pKa ~8.7) Morpholine->LowpKa leads to Stability Increased Metabolic Stability Morpholine->Stability confers Solubility Good Aqueous Solubility Morpholine->Solubility maintains

Caption: Causality map of structural differences and resulting properties.

Basicity (pKa): A Critical Fork in the Road The most significant physicochemical difference is basicity. The electron-withdrawing inductive effect of the oxygen atom in morpholine lowers the pKa of its nitrogen to approximately 8.7. In contrast, the second nitrogen in piperazine has a pKa of around 9.7.

  • Expert Insight: This one-unit pKa difference is critical. At a physiological pH of 7.4, a significantly higher fraction of piperazine-containing molecules will be protonated compared to their morpholine analogues. This cationic state can be a double-edged sword. While it often enhances aqueous solubility, it can also increase the risk of hERG channel binding and reduce membrane permeability, thereby limiting oral bioavailability and blood-brain barrier (BBB) penetration. The weaker basicity of morpholine is a key reason it is considered a valuable scaffold for developing CNS drug candidates.[9][10]

Metabolic Stability: Blocking the "Soft Spot" In drug metabolism, N-dealkylation and oxidation of carbons alpha to a nitrogen are common pathways mediated by cytochrome P450 (CYP) enzymes.[7]

  • Expert Insight: Piperazine, particularly when mono-substituted, presents a metabolic "soft spot" at the unsubstituted N-H position. Even when di-substituted, the carbons adjacent to the nitrogens are susceptible to oxidation. The substitution of nitrogen with oxygen in morpholine addresses this in two ways: 1) it removes the N-H site, and 2) the oxygen's electron-withdrawing nature reduces the susceptibility of the adjacent carbons to oxidative metabolism.[7] Consequently, replacing a piperazine with a morpholine is a common and effective strategy in lead optimization to improve metabolic stability and prolong a drug's half-life.[8]

Part 2: Strategic Application & Pharmacological Roles

Both scaffolds are prevalent in marketed drugs, but they often play different strategic roles.

Piperazine: The Quintessential Linker and Bivalent Interactor The twin nitrogens of piperazine make it an exceptionally versatile synthetic handle and a powerful linker.[1][11] It allows medicinal chemists to connect two different pharmacophores and orient them in specific vectors to interact with a biological target.

  • Field Example - Imatinib (Gleevec®): In the tyrosine kinase inhibitor imatinib, the N-methylpiperazine moiety serves a dual purpose. It acts as a key basic group that enhances solubility and allows for oral administration, and it makes a critical interaction in the kinase binding pocket, contributing to the drug's selectivity.[1]

Morpholine: The Pharmacokinetic Enhancer Morpholine is frequently incorporated to improve a molecule's "drug-like" properties, particularly solubility and metabolic stability, without introducing strong basicity.[3][12] Its balanced hydrophilic-lipophilic nature makes it an excellent choice for optimizing ADME profiles.[9]

  • Field Example - Gefitinib (Iressa®): In this EGFR inhibitor, the morpholine group was introduced to enhance aqueous solubility and improve the overall pharmacokinetic profile, contributing to its success as an orally administered anticancer agent.

Showcase of FDA-Approved Drugs

The therapeutic breadth of these scaffolds is a testament to their utility.

DrugScaffoldTherapeutic AreaRole of the Scaffold
Imatinib [1]PiperazineOncologyKinase selectivity and solubility
Aripiprazole [1]PiperazineAntipsychoticModulation of dopamine/serotonin receptors
Cetirizine [1]PiperazineAntihistamineCore structural component
Ciprofloxacin [1]PiperazineAntibacterialEnhances potency and spectrum of activity
Reboxetine [13]MorpholineAntidepressantCore pharmacophore, aids CNS penetration
Aprepitant [9]MorpholineAntiemeticImproves PK properties, CNS penetration
Gefitinib MorpholineOncologyEnhances solubility and metabolic stability
Linezolid MorpholineAntibacterialIntegral part of the pharmacophore

Part 3: Experimental Protocols for Scaffold Evaluation

Theoretical properties must be validated with empirical data. The following are self-validating, industry-standard protocols for assessing key properties discussed in this guide.

Workflow for In Vitro ADME Profiling

G cluster_sol Kinetic Solubility Assay cluster_met Metabolic Stability Assay s1 Prepare serial dilutions of compound in DMSO s2 Add to aqueous buffer (e.g., PBS, pH 7.4) s1->s2 s3 Incubate & equilibrate (e.g., 2 hours) s2->s3 s4 Measure turbidity/ precipitation (Nephelometry) s3->s4 s5 Determine Kinetic Solubility (µM) s4->s5 m1 Incubate compound with Liver Microsomes m2 Initiate reaction with NADPH cofactor m1->m2 m3 Quench reaction at time points (0, 5, 15, 30 min) m2->m3 m4 Analyze remaining parent compound via LC-MS/MS m3->m4 m5 Calculate Half-Life (t½) & Intrinsic Clearance (Clint) m4->m5

Caption: Standard experimental workflows for solubility and stability.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay is crucial in early discovery to quickly assess if a compound will remain in solution during in-vitro biological assays.[14]

  • Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

  • Methodology:

    • Compound Plating: Prepare a 10 mM stock solution of the test compound in 100% DMSO. In a 96-well plate, perform a serial dilution (1:2 or 1:3) in DMSO to create a concentration gradient.

    • Buffer Addition: Using an automated liquid handler, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a clear-bottom 96-well analysis plate.

    • Compound Addition: Transfer 2 µL from the DMSO serial dilution plate to the corresponding wells of the analysis plate. This results in a final DMSO concentration of 2%.

    • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

    • Measurement: Read the plate using a nephelometer or a plate reader capable of measuring turbidity at a wavelength such as 620 nm.

  • Data Analysis & Trustworthiness:

    • The kinetic solubility is defined as the highest concentration where the turbidity measurement is not significantly different from the vehicle control (buffer + 2% DMSO).

    • A control compound with known low solubility (e.g., Amiodarone) and high solubility (e.g., Propranolol) must be run in parallel on the same plate to validate the assay's performance.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay predicts how quickly a compound will be cleared by major drug-metabolizing enzymes in the liver.

  • Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (Clint) of a compound upon incubation with human liver microsomes (HLM).

  • Methodology:

    • Reagent Preparation:

      • Prepare a 1 µM solution of the test compound in a phosphate buffer (100 mM, pH 7.4).

      • Prepare a solution of HLM in the same buffer to a final concentration of 0.5 mg/mL.

      • Prepare an NADPH regenerating system (cofactor solution).

    • Incubation:

      • In a 96-well plate, add the HLM solution to the compound solution. Pre-incubate at 37°C for 5 minutes.

      • Initiate the metabolic reaction by adding the NADPH cofactor solution. This is the T=0 time point.

    • Time Points & Quenching:

      • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard like Tolbutamide) to stop the reaction.

    • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis & Trustworthiness:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

    • Control compounds with known high clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) must be included to ensure the microsomal activity is within the expected range. A control incubation without NADPH should also be run to check for non-CYP-mediated degradation.

Senior Scientist's Perspective & Conclusion

The choice between a morpholine and a piperazine scaffold is a strategic decision dictated by the specific objectives of a drug discovery program. There is no universally "better" scaffold; there is only the right scaffold for the problem at hand.

  • Choose Piperazine when:

    • You require a versatile linker to connect two pharmacophores.

    • Strong basicity is necessary for a specific salt-bridge interaction with the target.

    • Tunability is paramount; the two nitrogen atoms offer extensive handles for SAR exploration.[1]

  • Choose Morpholine when:

    • Improving metabolic stability is a primary goal.[7]

    • You need to enhance aqueous solubility without introducing a highly basic center that could compromise permeability or introduce off-target liabilities.

    • The target is in the central nervous system, and good BBB penetration is required.[9][10]

Ultimately, the principles of medicinal chemistry demand empirical validation. The initial choice based on these guidelines should be rapidly followed by the synthesis of paired analogues and their evaluation using the robust protocols outlined above. This data-driven, iterative process ensures that the selected scaffold truly serves to optimize the candidate's profile, paving the way for a successful drug development campaign.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
  • Kawakami, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-751.
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. (n.d.).
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • de Freitas, R. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-46.
  • Goel, K. K., et al. (2023). A Decade of Piperazine-Based Small Molecules Approved by U.S.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (2025). BenchChem.
  • Tontini, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 549-566.
  • Tontini, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(20), 9407-9416.
  • 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. (2025). BenchChem.
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017).
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context[1][2][3]

3-(3-Bromophenyl)morpholine is a halogenated heterocyclic amine commonly utilized as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. Unlike standard organic solvents, the presence of both a bromine atom and a basic nitrogen (morpholine ring) necessitates a strict Halogenated Organic Waste protocol.[1]

Improper disposal of this compound into non-halogenated streams disrupts high-temperature incineration processes, potentially releasing corrosive hydrogen bromide (HBr) and brominated dioxins, which can trigger regulatory fines under EPA RCRA guidelines.[1] This guide provides a self-validating workflow to ensure compliance and safety.

Hazard Profile & Chemical Characterization

Before initiating disposal, verify the material state.[1] This compound acts as a chemical irritant and potential sensitizer.

ParameterSpecification / HazardOperational Implication
Chemical Class Halogenated Heterocyclic AmineMust be segregated from non-halogenated solvents.[2]
Physical State Solid (typically) or OilSolids require dissolution or solid-waste tagging; Oils require leak-proof secondary containment.
Primary Hazards Skin/Eye Irritant (H315, H319)Double-gloving (Nitrile) and safety goggles are mandatory.[1]
Incompatibility Strong Oxidizers, Strong AcidsDo NOT mix with nitric acid or perchlorates in waste drums (Risk of exothermic reaction/nitration).[1]
RCRA Status Characteristic Waste (Toxic/Irritant)Dispose of as Hazardous Waste; do not drain dispose.

Pre-Disposal Decision Logic

Effective disposal begins with characterization. Use the following decision tree to determine the correct waste stream.

DisposalLogic Start START: 3-(3-Bromophenyl)morpholine Waste Identified StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid ActionSolid Pack in Wide-Mouth HDPE Jar Solid->ActionSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck ActionHalo Combine with Halogenated Waste SolventCheck->ActionHalo Yes (DCM/CHCl3) ActionNonHalo Segregate as 'Halogenated' due to Solute SolventCheck->ActionNonHalo No (MeOH/EtOAc)

Figure 1: Decision matrix for segregating halogenated amine waste. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the brominated solute often mandates the entire mixture be treated as halogenated waste depending on concentration thresholds [1].[1]

Standard Disposal Protocol

Phase 1: Segregation & Preparation

The Golden Rule: Never commingle this compound with oxidizing acids (e.g., Nitric, Chromic).[1] The morpholine nitrogen can form unstable N-nitroso compounds or generate heat.

  • Identify the Stream: Mark the waste as "Halogenated Organic."

    • Why? Incinerators require scrubbers to neutralize acidic HBr gas generated during the burning of this compound. Putting this in a "Non-Halogenated" drum bypasses these scrubbers, causing infrastructure damage and compliance violations [2].[1]

  • pH Check: If the waste is an aqueous layer from an extraction, verify pH.[1]

    • Action: If pH < 2 or > 12.5, it is also Corrosive Waste (RCRA D002).[1] Adjust to pH 6–9 if your facility permits elementary neutralization, otherwise label as "Corrosive Halogenated Waste."[1]

Phase 2: Packaging
  • Container Selection:

    • Liquids: Use amber glass bottles or HDPE carboys. Ensure the cap has a chemically resistant liner (PTFE).

    • Solids: Use a wide-mouth HDPE jar. Do not use metal cans, as residual hydrobromic acid (from degradation) can corrode the metal.[1]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 3: Labeling (Compliance)

Attach a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "3-(3-Bromophenyl)morpholine" (No abbreviations/formulas).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 95%, 3-(3-Bromophenyl)morpholine 5%").

Emergency Spill Management

In the event of a benchtop spill, rapid containment prevents floor contamination and HVAC uptake of dust.[1]

SpillResponse Alert 1. Alert & Evacuate Immediate Area PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Cleanup Scoop into bag/jar Contain->Clean Label 5. Label & Dispose (Hazardous Waste) Clean->Label

Figure 2: Linear workflow for managing solid or liquid spills of brominated morpholines.[1]

Spill Cleanup Steps:

  • Solids: Do not dry sweep. Wet a paper towel or absorbent pad with a compatible solvent (e.g., ethanol) and wipe gently to avoid generating dust.[1]

  • Liquids: Cover with an inert absorbent (vermiculite or polypropylene pads). Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a mild detergent and water solution after the bulk material is removed. Place all cleanup materials (gloves, pads) into the hazardous waste container [3].

Regulatory Framework & Compliance

  • EPA RCRA (40 CFR 261): This chemical falls under the "Cradle-to-Grave" management requirement. The generator is responsible for the waste until it is destroyed.

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, the waste carries an F-code (e.g., F002).[1][3] If pure, it is generally D-coded (Characteristic) or simply regulated chemical waste [4].[1]

  • Sewer Ban: Under no circumstances shall this compound be poured down the drain. It is toxic to aquatic life and resistant to standard biodegradation in water treatment plants.

References

  • Temple University EHRS. Halogenated Solvents in Laboratories - Waste Minimization and Segregation. [Link][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • University of Georgia. EPA Hazardous Waste Codes and F-List Solvents. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.